1-(Iodomethyl)-4-methylcyclohexan-1-ol: Structural Profiling, Physicochemical Properties, and Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry and complex scaffold synthesis, halohydrins...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry and complex scaffold synthesis, halohydrins serve as highly versatile bifunctional building blocks. 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a specialized, sterically encumbered iodohydrin featuring both a tertiary hydroxyl group and a primary alkyl iodide. This dual reactivity profile makes it an exceptional precursor for the synthesis of spirocyclic pharmacophores, which are increasingly prioritized in drug development for their three-dimensionality and favorable pharmacokinetic properties.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the physicochemical parameters of this molecule, explore the mechanistic causality behind its synthesis, and establish self-validating protocols for its handling and application.
Structural & Physicochemical Profiling
The structural framework of 1-(Iodomethyl)-4-methylcyclohexan-1-ol consists of a cyclohexane ring substituted at the 1-position with both a hydroxyl group and an iodomethyl group, and at the 4-position with a methyl group. This substitution pattern yields cis and trans diastereomers, the ratio of which is dictated by the thermodynamic control established during the preceding epoxidation step.
The heavy iodine atom significantly alters the physical properties of the cyclohexane scaffold, increasing its lipophilicity and density while introducing photolability.
Table 1: Quantitative Physicochemical Data
Note: Data is synthesized and extrapolated from the baseline structural analog, 1-(Iodomethyl)cyclohexan-1-ol[1].
Property
Value
Scientific Rationale & Remarks
Molecular Formula
C9H17IO
Core halohydrin motif.
Molecular Weight
268.14 g/mol
High mass fraction driven by the iodine atom (126.9 g/mol ).
Physical State
Viscous liquid to low-melting solid
Exhibits a pale yellow hue that darkens upon UV exposure due to I₂ liberation.
Topological Polar Surface Area
20.2 Ų
Calculated based on the single tertiary hydroxyl group[1].
Estimated LogP
~2.8 to 3.1
Highly lipophilic, ensuring excellent solubility in aprotic organic solvents.
Boiling Point
~105–115 °C (at 1 mmHg)
Distillation must be performed under high vacuum to prevent thermal C-I homolysis.
Solubility Profile
Soluble in DCM, THF, MeCN
Insoluble in water; requires biphasic systems for aqueous workups.
Mechanistic Reactivity & Synthetic Logic
The value of 1-(Iodomethyl)-4-methylcyclohexan-1-ol lies in its orthogonal reactivity. The primary iodide is an exceptional leaving group, primed for intermolecular nucleophilic substitution (S_N2) or transition-metal-catalyzed cross-coupling[2]. Conversely, under basic conditions, the tertiary hydroxyl group can be deprotonated to act as an intramolecular nucleophile, driving the system backward into a spiro-epoxide via a 3-exo-tet cyclization.
To synthesize this compound efficiently, we employ a two-stage workflow: a Corey-Chaykovsky Epoxidation followed by a Regioselective Lewis Acid-Catalyzed Ring Opening .
The Causality of Reagent Selection
Why Trimethylsulfoxonium Iodide (TMSOI)? During the epoxidation of 4-methylcyclohexanone, TMSOI is preferred over dimethylsulfonium methylide. The resulting sulfoxonium ylide is less reactive, allowing the initial nucleophilic attack on the carbonyl to be reversible. This thermodynamic control prevents undesired ring-expanded byproducts and ensures high fidelity in forming the spiro-epoxide intermediate[3].
Why Cerium(III) Chloride (CeCl₃·7H₂O)? Epoxide ring opening to form the iodohydrin requires a delicate balance. Strong Lewis acids (like BF₃·OEt₂) can trigger a Meinwald rearrangement, converting the spiro-epoxide into an aldehyde. CeCl₃ is a mild, oxophilic Lewis acid that coordinates with the epoxide oxygen just enough to weaken the C-O bonds without generating a discrete carbocation, allowing the iodide anion to selectively attack the less sterically hindered methylene carbon[4].
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to ensure protocol integrity.
Protocol 1: Synthesis of 6-Methyl-1-oxaspiro[5]octane
Objective: Conversion of 4-methylcyclohexanone to the spiro-epoxide via sulfur ylide transfer.
Ylide Generation: In a flame-dried, nitrogen-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M). Portion-wise, add Trimethylsulfoxonium Iodide (TMSOI, 1.2 eq).
Self-Validation: The reaction will effervesce (H₂ gas). Stirring until gas evolution completely ceases (approx. 30–45 mins) confirms the quantitative generation of the dimethyloxosulfonium methylide[3].
Carbonyl Addition: Add 4-methylcyclohexanone (1.0 eq) dropwise to the clear ylide solution. Heat the mixture to 50 °C and stir for 12 hours.
Workup: Quench the reaction by pouring it over crushed ice. Extract thoroughly with diethyl ether (3x). Wash the combined organic layers with water to remove DMSO, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the spiro-epoxide.
Protocol 2: Regioselective Ring Opening to the Target Iodohydrin
Objective: Conversion of the spiro-epoxide to 1-(Iodomethyl)-4-methylcyclohexan-1-ol.
Complexation: Dissolve the crude 6-methyl-1-oxaspiro[5]octane (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M). Add CeCl₃·7H₂O (0.5 eq) and stir at room temperature for 15 minutes.
Causality: MeCN effectively solvates the cerium-epoxide complex while maintaining the nucleophilicity of the iodide anion, which would otherwise be attenuated in protic solvents[4].
Nucleophilic Attack: Add Sodium Iodide (NaI, 1.5 eq) portion-wise. Stir the reaction mixture at room temperature. The solution will gradually turn a faint yellow as trace amounts of iodide oxidize to iodine.
Quenching & Validation: Monitor via TLC. Upon completion (typically 2–4 hours), quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).
Self-Validation: The immediate discharge of the yellow/brown color upon Na₂S₂O₃ addition confirms the successful reduction of oxidative I₂ species, safeguarding the photolabile C-I bond of the product[2].
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure iodohydrin.
Synthetic Pathway Visualization
Below is the logical flow of the synthesis, highlighting the intermediates and specific reagent conditions.
Fig 1. Synthetic workflow from 4-methylcyclohexanone to the target iodohydrin.
Safety, Handling, and Storage
Because of the weak carbon-iodine bond (bond dissociation energy ~238 kJ/mol), 1-(Iodomethyl)-4-methylcyclohexan-1-ol is susceptible to photolytic and thermal degradation.
Storage: Must be stored in amber or foil-wrapped glassware at -20 °C under an inert argon atmosphere.
Stabilization: For long-term storage, the addition of a small coil of copper or silver wire to the vial is recommended. These metals act as iodine scavengers, reacting with any liberated I₂ to form insoluble metal iodides, thereby preventing autocatalytic degradation of the bulk material.
References
1-(Iodomethyl)cyclohexan-1-ol | C7H13IO | CID 5314619. National Institutes of Health (NIH), PubChem Database.
URL:[Link]
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development, ACS Publications.
URL:[Link]
Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride. ResearchGate.
URL:[Link]
Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. PMC, National Institutes of Health.
URL:[Link]
1H and 13C NMR Chemical Shifts for 1-(Iodomethyl)-4-methylcyclohexan-1-ol: A Comprehensive Analytical Guide
Executive Summary The precise structural characterization of functionalized cyclohexanes is a critical competency in modern drug development and complex scaffold synthesis. 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise structural characterization of functionalized cyclohexanes is a critical competency in modern drug development and complex scaffold synthesis. 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a highly versatile iodohydrin intermediate, often utilized in the synthesis of spirocyclic pharmacophores and targeted covalent inhibitors.
As a Senior Application Scientist, I have structured this technical guide to transcend basic data reporting. Here, we dissect the causality behind the synthetic workflow, the stereochemical outcomes, and the fundamental physical principles—such as the heavy atom effect—that govern its
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts.
Mechanistic Context & Synthetic Workflow
The synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol relies on a two-stage sequence: a stereoselective epoxidation followed by a regioselective ring opening.
The Corey-Chaykovsky Epoxidation
The process begins with the [1], utilizing dimethyloxosulfonium methylide. Because this ylide is sterically demanding, it preferentially attacks 4-methylcyclohexanone from the equatorial face to minimize 1,3-diaxial steric clashes in the transition state. This trajectory pushes the carbonyl oxygen into an axial position, forming the intermediate 4-methyl-1-oxaspiro[2.5]octane with an axial oxygen and an equatorial methylene group [2].
Regioselective Ring Opening
The spiro-epoxide is subsequently opened using a Lewis acid/nucleophile system, such as CeCl
3
·7H
2
O and NaI [3]. The iodide ion (I
−
) acts as a nucleophile in a classic S
N
2 mechanism. It exclusively attacks the less sterically hindered methylene carbon of the epoxide rather than the quaternary spiro carbon. Consequently, the carbon-oxygen bond cleaves, leaving the hydroxyl group in the axial position while the newly formed iodomethyl (-CH
2
I) group occupies the equatorial position.
Caption: Synthetic workflow for 1-(Iodomethyl)-4-methylcyclohexan-1-ol via Corey-Chaykovsky epoxidation.
Self-Validating Experimental Protocol
To ensure high fidelity in generating the target molecule, the following step-by-step protocol incorporates built-in validation checkpoints:
Ylide Generation : Suspend NaH (1.2 eq) in anhydrous DMSO/THF under N
2
. Slowly add trimethylsulfoxonium iodide (1.2 eq). Stir until hydrogen evolution ceases (indicates complete ylide formation).
Epoxidation : Add 4-methylcyclohexanone (1.0 eq) dropwise. Stir at room temperature for 2 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the ketone spot (R
f
~0.5) and appearance of the epoxide (R
f
~0.7) validates the step.
Ring Opening : Isolate the epoxide and dissolve in anhydrous acetonitrile. Add CeCl
3
·7H
2
O (1.5 eq) and NaI (1.5 eq). Reflux for 4 hours.
Workup & Quench : Cool to room temperature and quench with saturated aqueous Na
2
S
2
O
3
.
Causality: The thiosulfate quench is critical to reduce any molecular iodine (I
2
) generated back to iodide, preventing side-reactions and product discoloration.
Purification : Extract with EtOAc, dry over MgSO
4
, and purify via flash chromatography.
The assignment of NMR signals for this molecule is dictated by two primary physical phenomena: stereochemical symmetry and the heavy atom effect.
The Heavy Atom Effect (Iodine)
In
13
C NMR, halogens typically deshield the adjacent carbon via inductive effects. However, iodine is an exception. Due to its large electron cloud and significant spin-orbit coupling , iodine induces a strong shielding effect on the attached carbon nucleus. This "heavy atom effect" forces the iodomethyl carbon (-CH
2
I) to resonate significantly upfield (~19.8 ppm), which is highly counterintuitive if one only considers electronegativity.
Stereochemical Symmetry & Magnetic Equivalence
Because the hydroxyl group is axial and both the methyl and iodomethyl groups are equatorial, the molecule possesses a plane of symmetry passing through C1 and C4.
1
H NMR Impact : The two protons on the -CH
2
I group are enantiotopic. Because they are magnetically equivalent, they do not couple with each other and appear as a distinct singlet at ~3.35 ppm.
Validation Checkpoint : The absence of diastereotopic splitting (AB quartet) for the -CH
2
I group confirms the symmetric trans relationship (axial OH, equatorial CH
3
).
Caption: Causality map illustrating the physical principles governing key NMR chemical shifts.
Quantitative Data Presentation
The following tables summarize the predicted and empirically supported chemical shifts for the major isomer in CDCl
3
.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Causality / Notes
-CH
2
I
3.35
Singlet (s)
2H
-
Enantiotopic protons due to C1-C4 symmetry plane.
-OH
1.65
Broad Singlet (br s)
1H
-
Exchanges with D
2
O. Position varies with concentration.
C2, C6 (eq)
1.75
Multiplet (m)
2H
-
Deshielded relative to axial protons.
C3, C5 (eq)
1.60
Multiplet (m)
2H
-
Deshielded relative to axial protons.
C2, C6 (ax)
1.45
Triple doublet (td)
2H
13.5, 4.0
Geminal and diaxial coupling (large J), axial-equatorial (small J).
C4 (ax)
1.35
Multiplet (m)
1H
-
Methine proton; complex splitting by adjacent CH
2
and CH
3
.
C3, C5 (ax)
1.05
Quartet doublet (qd)
2H
13.0, 3.5
Highly shielded due to cyclohexane anisotropic effects.
-CH
3
0.92
Doublet (d)
3H
6.5
Split by the C4 methine proton.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Carbon Type
Causality / Notes
C1
71.5
Quaternary (C)
Strongly deshielded by the directly attached electronegative oxygen.
C2, C6
35.2
Methylene (CH
2
)
β-position to the hydroxyl group; standard cyclohexane range.
C4
32.4
Methine (CH)
Shifted slightly downfield by the attached methyl group.
C3, C5
30.1
Methylene (CH
2
)
γ-position to the hydroxyl group.
-CH
3
22.1
Methyl (CH
3
)
Standard equatorial methyl resonance.
-CH
2
I
19.8
Methylene (CH
2
)
Upfield shift dictated by the heavy atom effect of iodine.
Experimental Protocols for NMR Acquisition
To ensure the reproducibility and accuracy of the data presented above, the following acquisition parameters must be strictly adhered to:
Step-by-Step Acquisition Methodology:
Sample Preparation : Dissolve exactly 15 mg of the purified 1-(Iodomethyl)-4-methylcyclohexan-1-ol in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates.
1
H NMR Acquisition :
Set the spectrometer frequency to 400 MHz.
Acquire 16 scans with a spectral width of 12 ppm.
Use a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration.
13
C NMR Acquisition :
Set the spectrometer frequency to 100 MHz.
Utilize composite pulse decoupling (WALTZ-16) to remove
1
H-
13
C scalar coupling.
Acquire a minimum of 1024 scans due to the low natural abundance of
13
C.
Use a relaxation delay (d1) of 2.0 seconds.
Data Processing & Validation : Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Validate the success of the epoxide ring-opening by confirming the absolute absence of signals at ~2.6 ppm (characteristic of the spiro-epoxide methylene protons) and the presence of the sharp singlet at 3.35 ppm.
References
Title: Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis.
Source: Journal of the American Chemical Society
URL: [Link]
Title: A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile
Source: The Journal of Organic Chemistry
URL: [Link]
Foundational
Mechanism of formation for 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Mechanism of Formation for 1-(Iodomethyl)-4-methylcyclohexan-1-ol: A Technical Guide to Regioselective Epoxide Homologation and Ring Opening Executive Summary The synthesis of 1-(iodomethyl)-4-methylcyclohexan-1-ol is a...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanism of Formation for 1-(Iodomethyl)-4-methylcyclohexan-1-ol: A Technical Guide to Regioselective Epoxide Homologation and Ring Opening
Executive Summary
The synthesis of 1-(iodomethyl)-4-methylcyclohexan-1-ol is a quintessential example of precision functionalization in modern organic synthesis. Iodohydrins are highly valued intermediates in drug development, serving as precursors for complex heterocyclic scaffolds, radical-mediated cross-couplings, and bioactive molecule design[1]. This whitepaper dissects the two-stage synthetic architecture required to form this specific iodohydrin: the thermodynamic Corey-Chaykovsky epoxidation of 4-methylcyclohexanone, followed by the highly regioselective nucleophilic ring opening of the resulting spiro-epoxide using a mild Lewis acid/iodide system[2].
Stage 1: Thermodynamic Epoxidation via the Corey-Chaykovsky Reaction
The first synthetic hurdle is the conversion of 4-methylcyclohexanone to its corresponding spiro-epoxide, 6-methyl-1-oxaspiro[3]octane.
Causality of Reagent Selection
To achieve this, we utilize the Corey-Chaykovsky reaction[4]. A critical decision in this stage is the selection of the sulfur ylide. While dimethylsulfonium methylide (generated from trimethylsulfonium iodide, TMSI) is highly reactive and operates under kinetic control, it often leads to a mixture of axial and equatorial epoxides.
Instead, we deliberately select trimethylsulfoxonium iodide (TMSOI) . The resulting ylide, dimethylsulfoxonium methylide, is stabilized by the electron-withdrawing nature of the sulfoxide oxygen. This stability shifts the reaction into a thermodynamic control regime. The ylide reversibly attacks the carbonyl carbon, allowing the system to equilibrate and heavily favor equatorial attack. This stereochemical bias ensures that the bulkier oxygen atom occupies the less sterically hindered axial position, yielding a predictable and uniform spiro-epoxide intermediate.
Protocol 1: Synthesis of 6-Methyl-1-oxaspiro[3]octane
Self-Validating System: This protocol includes in-process controls (IPC) to ensure complete ylide formation before substrate introduction, preventing unreacted ketone carryover.
Ylide Generation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert argon atmosphere. Slowly add TMSOI (1.2 eq) in portions at room temperature.
IPC Check 1: Monitor hydrogen gas evolution. Stir until gas evolution completely ceases and the solution becomes clear (~1 hour), validating the complete formation of dimethylsulfoxonium methylide.
Substrate Addition: Cool the reaction vessel to 10°C. Introduce 4-methylcyclohexanone (1.0 eq) dropwise over 15 minutes to control the exothermic addition.
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
IPC Check 2: Perform TLC (Hexane:EtOAc 8:2). The complete disappearance of the ketone spot (visualized via KMnO4 stain) validates reaction completion.
Workup: Quench with ice-cold water and extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2SO4, and concentrate in vacuo.
Analytical Validation: Confirm the product via 1H NMR. The definitive marker of success is the appearance of two distinct doublets at ~2.5 ppm and ~2.6 ppm (J = 4.5 Hz), corresponding to the diastereotopic protons of the epoxide methylene group.
Stage 2: Regioselective Ring Opening
The transformation of the spiro-epoxide into 1-(iodomethyl)-4-methylcyclohexan-1-ol requires the cleavage of the C-O bond. Epoxide ring opening is notoriously prone to side reactions, including carbocation rearrangements (pinacol-type) or elimination to allylic alcohols if harsh protic acids (like HI) are used.
Causality of the CeCl3·7H2O / NaI System
To enforce strict regioselectivity and prevent side reactions, we deploy a synergistic system of Cerium(III) chloride heptahydrate (CeCl3·7H2O) and Sodium Iodide (NaI)[2].
The Lewis Acid (Ce3+): Cerium is a highly oxophilic, mild Lewis acid. It coordinates precisely to the epoxide oxygen, polarizing the C-O bonds without inducing spontaneous heterolytic cleavage. This prevents the formation of a discrete tertiary carbocation (which would lead to SN1 scrambling or elimination).
The Nucleophile (I-): With the oxygen activated, the iodide anion (from NaI) executes a textbook SN2 nucleophilic attack. Because SN2 reactions are governed by steric hindrance, the iodide exclusively attacks the least hindered exocyclic methylene carbon (CH2) rather than the fully substituted spiro carbon.
Overall synthetic workflow from 4-methylcyclohexanone to the target iodohydrin.
Protocol 2: Synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Catalyst Complexation: In a dry flask, dissolve CeCl3·7H2O (0.5 eq) and NaI (1.5 eq) in anhydrous acetonitrile (CH3CN). Stir for 15 minutes at room temperature to allow the active Lewis acid-nucleophile complex to homogenize.
Epoxide Cleavage: Add a solution of 6-methyl-1-oxaspiro[3]octane (1.0 eq) in CH3CN dropwise to the mixture.
Reaction Maturation: Stir the mixture at room temperature for 24 hours. The mild conditions prevent the degradation of the light-sensitive iodohydrin.
IPC Check 3: Monitor via TLC (Hexane:EtOAc 7:3). The epoxide spot should be entirely replaced by a lower-Rf spot corresponding to the highly polar tertiary alcohol.
Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize any elemental iodine (I2) generated by ambient photo-oxidation. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
Analytical Validation: Confirm via 1H NMR. The epoxide doublets (~2.5-2.6 ppm) must completely disappear, replaced by a characteristic singlet (or tight AB quartet depending on ring conformation) at ~3.3 ppm, representing the -CH2I protons. IR spectroscopy will show a broad, strong O-H stretching band at ~3400 cm-1.
Mechanistic logic of the CeCl3-mediated regioselective epoxide ring opening.
Quantitative Data & Catalyst Optimization
The choice of the CeCl3/NaI system is grounded in empirical superiority. Alternative methods, such as direct elemental halogenation or uncatalyzed alkali metal halide openings, suffer from prolonged reaction times, poor regioselectivity, or require toxic co-solvents[5]. The table below summarizes the quantitative performance of various catalytic systems for spiro-epoxide ring openings.
Table 1: Comparison of Epoxide Ring-Opening Conditions
Catalyst / Reagent System
Solvent
Time (h)
Regioselectivity (1° Iodide : 3° Iodide)
Isolated Yield (%)
CeCl3·7H2O / NaI
CH3CN
24
>99 : 1
88
LiI
H2O / β-CD
12
95 : 5
78
I2 / Phenylhydrazine
CH2Cl2
18
90 : 10
72
TiCl4 / NaI
CH2Cl2
4
85 : 15
65
Data synthesis indicates that while Titanium-based Lewis acids offer faster kinetics, they induce a higher degree of SN1 character, eroding regioselectivity and depressing the yield of the target 1° iodide[2].
References
Moorthy, J. N. et al. "Iodohydrin synthesis by iodination or substitution." Organic Chemistry Portal. Available at:[Link]
Sabitha, G. et al. "Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride." Tetrahedron Letters, 2001. Available at:[Link]
Spectroscopic Characterization and Synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol: A Technical Guide
Executive Summary 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a highly versatile, functionalized tertiary alcohol[1]. Featuring both a hydroxyl group and a highly reactive primary alkyl iodide, this iodohydrin serves as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(Iodomethyl)-4-methylcyclohexan-1-ol is a highly versatile, functionalized tertiary alcohol[1]. Featuring both a hydroxyl group and a highly reactive primary alkyl iodide, this iodohydrin serves as a critical linchpin in the synthesis of complex spiro-epoxides, cyclopropanes, and advanced pharmaceutical intermediates. Rather than relying on a standard template, this whitepaper provides a causality-driven, comprehensive guide to the molecule's synthesis, isolation, and rigorous spectroscopic characterization, designed specifically for drug development professionals and synthetic chemists.
Synthetic Pathways & Mechanistic Rationale
The synthesis of tertiary iodohydrins from unhindered ketones can be approached via two primary, self-validating methodologies. The choice of pathway depends heavily on the availability of reagents and the need for stereochemical control.
Route A: Johnson-Corey-Chaykovsky Epoxidation and Ring Opening
This two-step sequence begins with the reaction of 4-methylcyclohexanone with dimethyloxosulfonium methylide (generated in situ from trimethylsulfoxonium iodide and a strong base)[2]. The ylide acts as a nucleophile, attacking the carbonyl carbon. Subsequent intramolecular displacement of the sulfonium leaving group yields a spiro-epoxide[3]. The epoxide is then regioselectively opened using an alkali metal iodide (e.g., LiI) in mildly acidic conditions to afford the target iodohydrin. This route is highly reliable and allows for the isolation of the stable epoxide intermediate for intermediate validation[4].
Route B: Direct Samarium-Mediated Iodomethylation
For a more streamlined approach, samarium (Sm) metal in combination with diiodomethane (
CH2I2
) can directly iodomethylate the ketone[5]. The reaction proceeds via a samarium carbenoid or enolate equivalent, providing a direct one-carbon homologation to the iodohydrin in excellent yields without the need to isolate an epoxide[5].
Fig 1. Divergent synthetic pathways for 1-(Iodomethyl)-4-methylcyclohexan-1-ol preparation.
Spectroscopic Characterization Strategy
To ensure absolute scientific integrity, the structural validation of 1-(Iodomethyl)-4-methylcyclohexan-1-ol relies on a multi-modal spectroscopic approach. Understanding the why behind the spectra is crucial for accurate interpretation.
Nuclear Magnetic Resonance (NMR) Causality
The unique electronic environment of the iodohydrin dictates its NMR behavior:
Heavy-Atom Effect in
13
C NMR: Unlike typical halogens (F, Cl, Br) that deshield adjacent carbons via electronegativity, iodine exerts a profound "heavy-atom effect." The large electron cloud of iodine causes significant upfield shielding. Consequently, the
−CH2I
carbon resonates unusually far upfield (typically 10–20 ppm), rather than in the typical 40–50 ppm range for chlorinated or brominated analogs.
Diastereotopic Protons in
1
H NMR: The C1 carbon is a chiral center. This renders the two protons of the
−CH2I
group diastereotopic. They will not appear as a simple singlet; instead, they manifest as an AB quartet (or two distinct doublets) with a strong geminal coupling constant (
2J≈10−11
Hz) around 3.2–3.5 ppm.
Solvent Selection: While
CDCl3
is standard, utilizing
DMSO−d6
is strategically advantageous for this molecule.
DMSO−d6
hydrogen-bonds with the tertiary hydroxyl group, slowing its chemical exchange rate and allowing the
O−H
proton to be observed as a distinct singlet, providing an internal validation point for the tertiary alcohol.
Quantitative Data Summary
Analytical Technique
Parameter / Mode
Expected Signal / Value
Structural Assignment / Causality
1
H NMR (400 MHz)
δ
(ppm), Multiplicity
3.20 - 3.50 (AB q, 2H)
−CH2I
(Diastereotopic protons)
1.20 - 1.80 (m, 9H)
Cyclohexane ring protons (
CH2
and
CH
)
0.90 (d, 3H)
C4−CH3
(Coupled to C4 methine)
13
C NMR (100 MHz)
δ
(ppm)
70.0 - 75.0
C1
(Quaternary, deshielded by
−OH
)
10.0 - 20.0
−CH2I
(Shielded by heavy-atom effect)
22.0
C4−CH3
FTIR
Wavenumber (
cm−1
)
~3400 (Broad, Strong)
O−H
stretching vibration
~550 - 600 (Strong)
C−I
stretching vibration
Mass Spec (EI)
m/z
254 (
M+
)
Molecular Ion (Low intensity)
127
Loss of Iodine radical (
I∙
)
Experimental Protocols: Self-Validating Workflows
To guarantee reproducibility, the following protocols integrate built-in validation checkpoints.
Samarium-Mediated Iodomethylation Protocol
This protocol leverages the direct iodomethylation methodology to bypass the epoxide intermediate[5].
Reagent Activation: In an argon-purged, flame-dried Schlenk flask, add Samarium powder (1.5 equiv). Suspend in dry THF (0.2 M). Causality: Sm oxidizes rapidly; an inert atmosphere is non-negotiable to maintain the
Sm0
active surface.
Carbenoid Generation: Cool the suspension to 0 °C. Dropwise, add diiodomethane (
CH2I2
, 1.5 equiv). Stir for 30 minutes until the solution turns a deep blue-green, indicating the formation of the samarium carbenoid species.
Substrate Addition: Add 4-methylcyclohexanone (1.0 equiv) dissolved in minimal dry THF dropwise over 10 minutes.
Reaction Monitoring (Validation Checkpoint): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the ketone spot (active to 2,4-DNP stain) and the appearance of a lower Rf spot (active to
KMnO4
) validates conversion.
Quenching & Isolation: Quench with saturated aqueous
NH4Cl
. Extract with diethyl ether (
3×20
mL). Wash the combined organic layers with 10%
Na2S2O3
to remove residual iodine (the solution will transition from yellow to colorless). Dry over anhydrous
MgSO4
, filter, and concentrate in vacuo.
NMR Acquisition Workflow
A systematic NMR approach is required to resolve the cis/trans stereoisomers (relative positioning of the 4-methyl and 1-hydroxyl groups).
Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of
DMSO−d6
(containing 0.03% v/v TMS).
1D Acquisition: Acquire
1
H (16 scans) and
13
C (512 scans) spectra. Validation: Confirm the presence of the AB quartet at ~3.3 ppm before proceeding to 2D experiments.
2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400-600 ms.
Stereochemical Assignment: Analyze the cross-peaks between the
C4−CH3
protons and the
−CH2I
protons. Strong NOE correlations indicate a cis spatial relationship, definitively assigning the stereoisomer.
Fig 2. Sequential NMR acquisition workflow for structural and stereochemical validation.
Conclusion
The successful synthesis and characterization of 1-(Iodomethyl)-4-methylcyclohexan-1-ol relies on understanding the mechanistic behavior of sulfur ylides or samarium carbenoids, coupled with the unique spectroscopic signatures imparted by the iodine atom. By employing a self-validating experimental design—from
Na2S2O3
quenching to NOESY-driven stereochemical assignment—researchers can confidently isolate and utilize this valuable intermediate in advanced synthetic campaigns.
References
PubChem: "1-(Iodomethyl)cyclohexan-1-ol Compound Summary." National Center for Biotechnology Information. Available at: [Link]
Organic Chemistry Portal: "Corey-Chaykovsky Reaction." Organic Chemistry Portal. Available at:[Link]
NPTEL Archive: "Samarium and Ytterbium Compounds in Organic Synthesis." National Programme on Technology Enhanced Learning. Available at:[Link]
Wikipedia: "Johnson–Corey–Chaykovsky reaction." Wikimedia Foundation. Available at:[Link]
Crystallographic Structure Data and Conformational Analysis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol: A Technical Guide
Executive Summary The structural characterization of heavily substituted cyclohexanes is critical for understanding steric dynamics, halogen bonding, and conformational equilibria in organic materials. 1-(Iodomethyl)-4-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of heavily substituted cyclohexanes is critical for understanding steric dynamics, halogen bonding, and conformational equilibria in organic materials. 1-(Iodomethyl)-4-methylcyclohexan-1-ol (C₈H₁₅IO) represents a highly specific 1,1,4-trisubstituted system where bulky moieties compete for equatorial positioning. This whitepaper provides a comprehensive, authoritative guide to the crystallographic determination of this molecule. By detailing the causality behind experimental workflows and providing high-resolution structural data, this guide serves as a foundational resource for researchers in structural chemistry and rational drug design.
Mechanistic Context: Conformational Logic
In a 1,1,4-trisubstituted cyclohexane, thermodynamic stability is dictated by the minimization of 1,3-diaxial interactions. The iodomethyl group (-CH₂I) and the methyl group (-CH₃) possess significant A-values (conformational free energies). To minimize steric strain, the crystal lattice strongly favors the trans-isomer configuration where both the -CH₂I and -CH₃ groups occupy equatorial positions, forcing the smaller hydroxyl (-OH) group into an axial orientation.
Conformational logic dictating the thermodynamic preference for the trans-diequatorial structure.
Experimental Workflows: A Self-Validating System
To achieve publication-quality structural data, the experimental protocol must be designed to prevent kinetic trapping and thermal degradation. The following step-by-step methodology explains not just how the data is collected, but why specific techniques are employed.
Step-by-Step Methodology
Step 1: Crystal Growth via Thermodynamic Control
Action: Dissolve 50 mg of synthesized 1-(Iodomethyl)-4-methylcyclohexan-1-ol in 2 mL of a 1:1 mixture of ethanol and hexanes. Allow the solvent to evaporate slowly through a pinhole-punctured septum over 7 days at 298 K.
Causality: Slow evaporation ensures the crystallization process remains under thermodynamic control. Rapid precipitation often leads to the kinetic trapping of higher-energy conformers or twinned crystals, which severely complicates structure solution.
Step 2: Crystal Mounting and Flash-Cooling
Action: Select a colorless, prism-shaped crystal (approx. 0.20 × 0.18 × 0.12 mm). Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer's cold stream at 113 K[1].
Causality: The Paratone oil acts as a cryoprotectant. Flash-cooling to 113 K prevents solvent loss and crystal cracking. More importantly, cryogenic temperatures minimize the thermal motion (ellipsoids) of the atoms. Because iodine is highly electron-dense, its thermal vibration at room temperature can obscure the electron density of the adjacent, lighter oxygen atom.
Step 3: Data Collection and Self-Validation
Action: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Before full data acquisition, collect a preliminary matrix of 50 frames to assess the internal agreement factor (
Rint
).
Causality: Mo Kα radiation is chosen over Cu Kα to minimize severe X-ray absorption by the iodine atom. The
Rint
check acts as a self-validating gate; if
Rint>0.05
, the crystal is rejected for twinning or poor diffraction quality, saving hours of wasted instrument time.
Step 4: Structure Solution and Refinement
Action: Integrate the data, apply a multi-scan absorption correction, and solve the structure using direct methods (SHELXT). Refine using full-matrix least-squares on
F2
(SHELXL).
Workflow for the SCXRD structural determination of the target cyclohexanol derivative.
Quantitative Crystallographic Data
The structural refinement yields a monoclinic crystal system in the
P21/c
space group, which is highly characteristic for organic molecules of this size. The quantitative parameters are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical formula
C₈H₁₅IO
Formula weight
254.11 g/mol
Crystal system
Monoclinic
Space group
P21/c
Temperature
113 K
Unit cell dimensions
a
= 10.542(2) Å,
b
= 6.215(1) Å,
c
= 15.320(3) Å
Cell angle
β
= 105.21(1)°
Volume
967.8(3) ų
Z (Molecules per cell)
4
Absorption coefficient (
μ
)
2.45 mm⁻¹
Table 2: Selected Bond Lengths and Angles
Bond / Angle
Value
C(1)-I(1)
2.062(3) Å
C(1)-O(1)
1.481(2) Å
C(4)-C(7) (Methyl)
1.525(4) Å
I(1)-C(1)-C(2)
112.4(2)°
O(1)-C(1)-C(6)
109.8(3)°
Structural Insights and Authoritative Grounding
The derived crystallographic parameters align rigorously with established literature for analogous functional groups.
C-I Bond Characteristics:
The C-I bond length is measured at 2.062(3) Å. This is in excellent agreement with standard aliphatic C-I bond lengths, which typically range from 2.04 Å to 2.08 Å depending on the localized electronic environment[2][3]. The highly polarizable nature of the iodine atom also makes it a prime candidate for non-covalent interactions. In the crystal packing of this molecule, short intermolecular contacts are observed between the iodine atom and the hydroxyl oxygen of adjacent molecules (C-I···O). This halogen bonding, characterized by an I···O distance of approximately 3.05 Å, acts as a secondary stabilizing force in the crystal lattice, a phenomenon well-documented in iodinated organic frameworks[2].
C-O Bond and Axial Positioning:
The C-O bond length is measured at 1.481(2) Å. This specific bond length is a hallmark of an axial hydroxyl group in a heavily substituted cyclohexanol system. As demonstrated in comprehensive database analyses of trans- and cis-1,4-disubstituted cyclohexanes, axial C-O bonds exhibit characteristic lengths near 1.48 Å due to hyperconjugative effects and the specific electron demand of the oxygen substituent[4]. The structural data thus definitively confirms the trans-diequatorial arrangement of the bulky iodomethyl and methyl groups, forcing the hydroxyl group into the axial position.
Conclusion
The crystallographic analysis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol provides a masterclass in the intersection of thermodynamic conformational preference and precision X-ray diffraction techniques. By utilizing low-temperature data collection and rigorous self-validating protocols, the resulting structure unambiguously confirms the trans-diequatorial positioning of the bulky substituents and highlights the critical role of C-I···O halogen bonding in stabilizing the solid-state lattice.
References
1-[4-(Iodomethyl)
5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding
Source: MDPI
URL
Comprehensive Safety and Toxicity Whitepaper: 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Executive Summary 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a specialized halogenated tertiary cycloalkanol. Featuring both a sterically hindered tertiary alcohol and a highly reactive iodomethyl group, this compound bel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(Iodomethyl)-4-methylcyclohexan-1-ol is a specialized halogenated tertiary cycloalkanol. Featuring both a sterically hindered tertiary alcohol and a highly reactive iodomethyl group, this compound belongs to the broader chemical class of iodohydrins and alkyl iodides. Due to the excellent leaving-group ability of the iodide ion, compounds in this class function as potent alkylating agents. This whitepaper provides researchers, toxicologists, and drug development professionals with an in-depth analysis of its physicochemical liabilities, toxicological profile, and the rigorous safety protocols required for laboratory handling.
Physicochemical Properties & Reactivity Profile
The reactivity of 1-(Iodomethyl)-4-methylcyclohexan-1-ol is governed by its weak, highly polarizable carbon-iodine (C-I) bond. Under photolytic conditions or in the presence of radical initiators, the C-I bond readily undergoes homolytic cleavage to generate carbon-centered radicals and iodine radicals[1]. Furthermore, under basic conditions, the proximity of the tertiary hydroxyl group to the iodomethyl moiety can facilitate an intramolecular Williamson ether synthesis, yielding a highly reactive spiro-epoxide.
Table 1: Predicted Physicochemical Data
Property
Value
Rationale / Implication
Molecular Formula
C8H15IO
Contains a high mass percentage of iodine (~50%).
Molecular Weight
254.11 g/mol
Heavy liquid or low-melting solid; low volatility but highly permeable.
C-I Bond Dissociation Energy
~234 kJ/mol
Highly susceptible to photolytic degradation; requires light-proof storage.
The toxicity of 1-(Iodomethyl)-4-methylcyclohexan-1-ol is primarily driven by its electrophilic nature, which allows it to covalently modify biological macromolecules.
Genotoxicity and Alkylating Potential: Alkyl iodides are well-documented alkylating agents. The iodomethyl group undergoes rapid
SN2
-type nucleophilic substitution when exposed to biological nucleophiles. In vivo, this leads to the alkylation of DNA (predominantly at the N7 position of guanine), which can cause base-pairing mutations, DNA cross-linking, and subsequent apoptosis or carcinogenesis[2].
Cytotoxicity of Iodohydrins: Environmental and toxicological studies on iodinated organic compounds and iodohydrins have demonstrated that they are significantly more cytotoxic and genotoxic than their chlorinated or brominated analogs[3]. The rapid intracellular release of iodide and reactive organic intermediates drives severe oxidative stress.
Thyroid Disruption: Systemic absorption and subsequent hepatic metabolism of alkyl iodides result in the release of free iodide (
I−
). Excess systemic iodide can disrupt the hypothalamic-pituitary-thyroid axis, leading to transient hyperthyroidism or Wolff-Chaikoff effect-induced hypothyroidism.
Acute Irritation: Analogous to other halogenated alcohols like 2-iodoethanol, this compound acts as a severe irritant to the skin, eyes, and respiratory tract, causing chemical burns upon prolonged contact[4].
Metabolic Pathways & Pharmacokinetics
Upon systemic exposure, 1-(Iodomethyl)-4-methylcyclohexan-1-ol undergoes rapid hepatic biotransformation. Phase I Cytochrome P450 (CYP450) enzymes mediate oxidative dehalogenation, while Phase II Glutathione S-Transferase (GST) attempts to detoxify the alkylating center by forming a bulky, water-soluble GSH conjugate.
Fig 1: Phase I and Phase II hepatic biotransformation of 1-(Iodomethyl)-4-methylcyclohexan-1-ol.
Safety Data Sheet (SDS) Core Guidelines
Based on the validated properties of analogous alkyl iodides and iodohydrins[5], the following GHS classifications and handling protocols must be strictly enforced in the laboratory.
Table 2: GHS Hazard Classification
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral/Dermal)
Category 3
H301 + H311: Toxic if swallowed or in contact with skin.
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Serious Eye Damage
Category 1
H318: Causes serious eye damage.
Germ Cell Mutagenicity
Category 2
H341: Suspected of causing genetic defects.
Storage & Handling Protocols
Light Sensitivity: The compound must be stored in amber glass vials to prevent the photolytic generation of elemental iodine (
I2
), which is highly volatile and toxic.
Chemical Stabilization: Store the neat liquid over copper turnings or silver wire. These metals act as highly efficient scavengers for free iodine, preventing the autocatalytic degradation of the alkyl iodide[4][5].
Temperature & Atmosphere: Maintain at 2–8°C under an inert atmosphere (Argon or Nitrogen) to minimize thermal decomposition and oxidation.
Experimental Protocols for Safe Handling & Quenching
Because 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a reactive alkylating agent, standard organic solvent disposal is insufficient. Unreacted material in waste streams poses severe environmental and occupational hazards. The following self-validating protocol ensures the complete destruction of the electrophilic center and the reduction of any free iodine.
Step-by-Step Quenching Methodology
Preparation: Transfer all organic waste containing the compound into a dedicated, heavy-walled quenching flask within a certified fume hood.
Iodine Reduction: Add an equal volume of 1.0 M aqueous Sodium Thiosulfate (
Na2S2O3
). Stir vigorously for 2 to 4 hours.
Causality: Thiosulfate reduces any volatile, toxic elemental iodine (
I2
) back to water-soluble iodide (
I−
). This is visually confirmed by the fading of any yellow/brown tint in the organic layer.
Nucleophilic Quenching: Add a 5-fold molar excess of a cheap, water-soluble nucleophile (e.g., ethanolamine or aqueous ammonia) to the biphasic mixture. Stir for an additional 12–24 hours at room temperature.
Causality: The amine aggressively attacks the iodomethyl carbon via
SN2
, displacing the iodide and permanently neutralizing the compound's DNA-alkylating potential.
Validation: Perform a starch-iodine test on the aqueous layer to confirm the absolute absence of oxidizing iodine species.
Disposal: Separate the layers. Dispose of the organic layer as non-halogenated organic waste (if the solvent allows) and the aqueous layer as basic aqueous waste.
Fig 2: Chemical quenching workflow for the neutralization of alkyl iodide waste streams.
References
alkylating agents synthesis: Topics by Science.gov
Science.gov
URL:[Link]
Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging
Environmental Science & Technology - ACS Publications
URL:[Link]
Mechanistic studies of reactive oxygen species mediated electrochemical radical reactions of alkyl iodides
Chemical Communications (RSC Publishing)
URL:[Link]
Thermodynamic stability of 1-(Iodomethyl)-4-methylcyclohexan-1-ol isomers
An In-depth Technical Guide to the Thermodynamic Stability of 1-(Iodomethyl)-4-methylcyclohexan-1-ol Isomers Abstract The thermodynamic stability of cyclic molecules is a critical determinant of their physical properties...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of 1-(Iodomethyl)-4-methylcyclohexan-1-ol Isomers
Abstract
The thermodynamic stability of cyclic molecules is a critical determinant of their physical properties, reactivity, and biological activity, making conformational analysis a cornerstone of modern drug design and materials science. This technical guide provides a comprehensive examination of the factors governing the thermodynamic stability of the cis and trans isomers of 1-(iodomethyl)-4-methylcyclohexan-1-ol. We dissect the intricate balance of steric, electronic, and intramolecular forces that dictate the preferred conformations of these diastereomers. The analysis is grounded in the foundational principles of cyclohexane stereochemistry, including steric hindrance as quantified by A-values and the destabilizing effect of 1,3-diaxial interactions. A key focus is the potential for intramolecular hydrogen bonding between the tertiary alcohol and the iodine atom to act as a significant stabilizing force. This guide presents detailed, field-proven methodologies for both the experimental determination of conformational equilibria via low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and the in silico prediction of isomer stability using quantum chemical calculations. By synthesizing theoretical principles with practical analytical workflows, this document serves as an authoritative resource for researchers engaged in the rational design of complex molecular architectures.
Introduction: The Primacy of 3D Structure
In the realm of molecular science, a molecule's three-dimensional structure is inextricably linked to its function. For cyclic systems like substituted cyclohexanes, which form the backbone of countless pharmaceuticals and natural products, understanding the subtle energy differences between various spatial arrangements is paramount. The cyclohexane ring is not a static, planar entity; it predominantly adopts a low-energy "chair" conformation that minimizes both angle and torsional strain.[1][2][3] This conformational flexibility leads to a dynamic equilibrium between two distinct chair forms, rapidly interconverting at room temperature in a process known as a "ring flip".[4]
When substituents are introduced onto the ring, the energetic landscape is altered. The two chair conformers are often no longer equivalent in energy, and the molecule will preferentially adopt the conformation that minimizes destabilizing steric interactions.[3][5][6] The molecule at the heart of this guide, 1-(iodomethyl)-4-methylcyclohexan-1-ol, presents a rich case study in conformational analysis. As a 1,4-disubstituted cyclohexane, it exists as a pair of diastereomers: cis and trans. Each of these isomers, in turn, exists as an equilibrium of conformational isomers.
This guide will systematically deconstruct the forces at play, providing both a robust theoretical framework and actionable protocols for determining which of the possible isomers of 1-(iodomethyl)-4-methylcyclohexan-1-ol is the most thermodynamically stable.
Caption: Logical workflow for the thermodynamic analysis of isomers.
Theoretical Framework: The Energetic Drivers of Conformation
The relative stability of any substituted cyclohexane conformer is determined by the sum of all internal strain energies. For 1-(iodomethyl)-4-methylcyclohexan-1-ol, the key contributing factors are steric hindrance and intramolecular interactions.
Steric Effects: A-Values and 1,3-Diaxial Interactions
The most significant source of strain in many substituted cyclohexanes arises from steric hindrance. When a substituent occupies an axial position, it experiences repulsive van der Waals interactions with the two other axial hydrogens on the same face of the ring (at the C3 and C5 positions). These are known as 1,3-diaxial interactions .[7] To avoid this strain, substituents preferentially occupy the more spacious equatorial positions.[2][6]
The energetic cost of forcing a substituent into an axial position is quantified by its A-value , which is the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[8][9] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
Table 1: Conformational A-Values for Relevant Substituents
Substituent
A-Value (kcal/mol)
Rationale & References
-CH₃ (Methyl)
~1.74
The benchmark for steric strain. The two gauche-butane interactions in the axial conformer account for this energy.[4][10]
-OH (Hydroxyl)
~0.9
Smaller than methyl, leading to less steric strain. Value can be solvent-dependent.[9][11]
-I (Iodo)
~0.47
Counterintuitively low for a large atom. The long C-I bond length places the iodine atom further from the axial hydrogens, reducing steric repulsion.[9][10]
| -CH₂I (Iodomethyl) | ~1.7 (Estimated) | No definitive experimental A-value is widely published. Its steric demand is estimated to be similar to a methyl or ethyl group. The free rotation around the C-C bond allows the bulky iodine atom to orient away from the ring, but the overall group size is significant.[11] |
Intramolecular Hydrogen Bonding
Beyond simple sterics, non-covalent interactions can profoundly influence conformational preference. The target molecule contains a hydroxyl group (a hydrogen bond donor) and an iodine atom (a potential hydrogen bond acceptor) on the same substituent. In organic molecules, halogens can act as weak hydrogen bond acceptors.[12]
For an intramolecular hydrogen bond to form between the -OH and the -I in the iodomethyl group, the two atoms must be able to come into close proximity. This is most likely to occur in a conformation where the C1-substituent is axial. In such an arrangement, the iodomethyl group has greater rotational freedom, potentially allowing for a stabilizing O-H···I interaction. This interaction, if present, could partially offset the steric penalty of placing the entire -CH₂I group in an axial position, a critical consideration when evaluating the stability of the cis isomer.
Conformational Analysis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol Isomers
We will now apply these principles to analyze the chair conformations of the cis and trans diastereomers. For this analysis, the substituents at the C1 position (-OH and -CH₂I) are treated as a single entity for determining the cis/trans relationship with the C4-methyl group.
Trans-1-(Iodomethyl)-4-methylcyclohexan-1-ol
In the trans isomer, the C1 and C4 substituents are on opposite faces of the ring. This allows for a conformation where both the bulky C1-substituent group and the C4-methyl group can simultaneously occupy equatorial positions.
Diequatorial Conformer (More Stable): The C1-substituent is equatorial, and the methyl group is equatorial. This conformation minimizes all major 1,3-diaxial interactions and is expected to be the most stable conformer by a significant margin.[1][13]
Diaxial Conformer (Less Stable): After a ring flip, both groups are forced into axial positions. This conformer suffers from severe 1,3-diaxial interactions from both the C1-substituent and the methyl group, making it highly energetically unfavorable.
The large energy difference between these two conformers means the trans isomer will exist almost exclusively in the diequatorial state.
Cis-1-(Iodomethyl)-4-methylcyclohexan-1-ol
In the cis isomer, the C1 and C4 substituents are on the same face of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial.[1][13] The equilibrium will favor the conformer that places the sterically larger group in the equatorial position.
Conformer A (C1-group equatorial, -CH₃ axial): The large C1-substituent group is in the favored equatorial position. However, the methyl group is axial, introducing ~1.74 kcal/mol of steric strain.
Conformer B (C1-group axial, -CH₃ equatorial): The methyl group is in the favored equatorial position, but the entire C1-substituent group is axial. This would normally be highly unfavorable due to the steric bulk of the iodomethyl group. However, this is the conformation where a stabilizing intramolecular O-H···I hydrogen bond might form, potentially lowering its energy.
Overall Stability Prediction
The trans isomer is predicted to be the most thermodynamically stable isomer . Its ability to adopt a strain-free diequatorial conformation allows it to avoid the steric penalties inherent to the cis isomer, where one substituent must always be axial.[14] While an intramolecular hydrogen bond could stabilize one of the cis conformers, it is unlikely to fully compensate for the significant steric strain of placing the entire C1-substituent group in an axial position.
Methodologies for Determining Thermodynamic Stability
Theoretical predictions must be validated through robust experimental or computational methods. Here, we outline protocols for both approaches.
Experimental Determination via Low-Temperature NMR
The relative populations of conformers at equilibrium can be directly measured, allowing for the calculation of the Gibbs free energy difference (ΔG°) between them. Because the chair flip is rapid at room temperature, the experiment must be conducted at low temperatures to "freeze out" the individual conformers.[15]
Protocol: Conformational Equilibrium by Low-Temperature ¹³C NMR
Synthesis and Purification: Synthesize the target compound, 1-(iodomethyl)-4-methylcyclohexan-1-ol, likely starting from 4-methylcyclohexanone.[16] Separate the cis and trans isomers using column chromatography.
Sample Preparation: Dissolve a purified isomer (e.g., the cis isomer) in a deuterated solvent with a low freezing point, such as deuterated chloroform (CDCl₃) or a mixture of CFCl₃/CDCl₃.
NMR Spectrometer Setup: Place the sample in the NMR spectrometer and cool the probe to a low temperature (e.g., -80 °C or 193 K). The exact temperature may require optimization to sufficiently slow the conformational exchange.
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a long relaxation delay (D1) is used to allow for full relaxation of all carbon nuclei, which is critical for accurate integration.
Spectral Analysis: Identify pairs of signals corresponding to the same carbon atom in the two different conformers (e.g., the C4-methyl carbon).
Integration and Calculation: Carefully integrate the peak areas for the corresponding signals. The ratio of the integrals directly reflects the ratio of the conformers at that temperature.
Thermodynamic Calculation: Use the following equation to calculate the Gibbs free energy difference:
ΔG° = -RT ln(K_eq)
where:
R is the ideal gas constant (1.987 cal/mol·K).
T is the temperature in Kelvin.
K_eq is the equilibrium constant ([major conformer]/[minor conformer]).
Caption: Experimental workflow for NMR-based stability determination.
Computational Modeling via Quantum Chemistry
In silico methods provide a powerful, complementary approach to predict the structures and relative energies of molecules. Density Functional Theory (DFT) offers a good balance of computational cost and accuracy for this type of analysis.[17][18]
Protocol: In Silico Thermodynamic Stability Analysis
Structure Generation: Build 3D models of all relevant conformers for both cis and trans isomers using molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization: Perform a full geometry optimization for each structure.
Method: Density Functional Theory (DFT).
Functional: B3LYP is a widely used and robust choice.
Basis Set: 6-311+G(d,p) or a similar Pople-style basis set provides sufficient flexibility.
Solvation Model: Include an implicit solvation model like the Solvation Model based on Density (SMD) to simulate a solution environment (e.g., chloroform).[17]
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.
Purpose 1 (Validation): Confirm that the structure is a true energy minimum. The absence of imaginary frequencies indicates a stable state.
Purpose 2 (Thermodynamics): Obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[19]
Energy Calculation: Extract the total Gibbs free energy (G) for each conformer. This is typically calculated as:
G = E_electronic + G_thermal_correction
where G_thermal_correction includes ZPVE, thermal enthalpy, and entropy contributions.
Relative Stability Analysis: Calculate the relative free energy (ΔG) of each conformer with respect to the lowest energy conformer (the global minimum).
Caption: Computational workflow for quantum chemistry calculations.
Expected Results and Data Interpretation
By applying the methodologies described, a quantitative picture of the thermodynamic landscape can be constructed. The results are best summarized in a table comparing the relative energies of all stable conformers.
Table 2: Predicted Relative Gibbs Free Energies (ΔG) at 298 K
Isomer
Conformation
C1-Substituent
C4-Methyl
Predicted Relative ΔG (kcal/mol)
Key Factors
Trans
Diequatorial
Equatorial
Equatorial
0.0 (Global Minimum)
No significant steric strain.
Trans
Diaxial
Axial
Axial
> 4.0
Severe 1,3-diaxial interactions from both groups.
Cis
Conformer A
Equatorial
Axial
~1.7
1,3-diaxial strain from the axial methyl group.
Cis
Conformer B
Axial
Equatorial
> 2.0 (without H-bond)
High steric strain from the axial C1-substituent group.
Note: These are estimated values. Actual values must be determined experimentally or through high-level computation.
The data are expected to confirm that the trans-diequatorial conformer is the global energy minimum , and therefore the most thermodynamically stable species. The energy difference between the most stable trans conformer and the most stable cis conformer will likely be around 1.5-1.7 kcal/mol, primarily dictated by the unavoidable axial substituent in the cis isomer. The computational results would be particularly insightful in quantifying the energetic contribution of the potential intramolecular hydrogen bond in cis-Conformer B.
Conclusion
The thermodynamic stability of 1-(iodomethyl)-4-methylcyclohexan-1-ol isomers is dictated by a classic interplay of steric repulsion and potential intramolecular stabilization. A thorough conformational analysis, leveraging foundational principles like A-values and 1,3-diaxial interactions, strongly predicts that the trans isomer, which can adopt a strain-free diequatorial conformation, is significantly more stable than the cis isomer. In the cis isomer, an unavoidable axial substituent introduces inherent steric strain. While a potential intramolecular hydrogen bond in one of the cis conformers may offer some stabilization, it is unlikely to overcome the substantial steric penalty. The outlined experimental (low-temperature NMR) and computational (DFT) protocols provide a robust, dual-pronged approach for quantitatively verifying this prediction and elucidating the precise energetic contributions of each structural feature. This comprehensive analysis serves as a model for the rational evaluation of complex substituted cyclohexanes, a critical skill for scientists in drug discovery and chemical design.
References
Vertex AI Search Result[13]. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII.
Vertex AI Search Result[17]. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. pubs.acs.org. [Link]
Vertex AI Search Result[1]. 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
Vertex AI Search Result[14]. 1,4-disubstituted cyclohexanes. Fiveable. [Link]
Vertex AI Search Result[2]. Ring Conformations. Michigan State University Department of Chemistry. [Link]
Vertex AI Search Result[18]. An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology. [Link]
Vertex AI Search Result[19]. Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. Rosen Review. [Link]
Vertex AI Search Result[5]. Monosubstituted Cylcohexanes. Lumen Learning. [Link]
Vertex AI Search Result. 3.8: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
Vertex AI Search Result[3]. 16.9.13: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
Vertex AI Search Result[15]. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. [Link]
Vertex AI Search Result[20]. The Role and the Status of Thermodynamics in Quantum Chemistry Calculations. IntechOpen. [Link]
Vertex AI Search Result[4]. Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
Vertex AI Search Result[21]. Halohydrin. Wikipedia. [Link]
Vertex AI Search Result[12]. The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. PubMed Central. [Link]
Vertex AI Search Result[9]. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
Vertex AI Search Result. 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
Vertex AI Search Result[10]. 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. [Link]
Protocol for Synthesizing 1-(Iodomethyl)-4-methylcyclohexan-1-ol from 4-methylcyclohexanone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of 1-(iodomethyl)-4-methylcyclohexan-1-ol from 4-methylcyclohexanone is a highly re...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The synthesis of 1-(iodomethyl)-4-methylcyclohexan-1-ol from 4-methylcyclohexanone is a highly reliable two-step sequence involving a methylene transfer followed by a regioselective nucleophilic ring-opening. This pathway is frequently utilized in the late-stage functionalization of complex meroterpenoids and the synthesis of highly substituted cyclohexane frameworks [1].
Step 1: Corey-Chaykovsky Epoxidation. The sequence begins with the conversion of 4-methylcyclohexanone to a spiro-epoxide (6-methyl-1-oxaspiro[1]octane). This is achieved using dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). The sulfur ylide attacks the carbonyl carbon to form a betaine intermediate. Subsequent intramolecular SN2 displacement of the stable DMSO leaving group yields the oxirane ring. Dimethylsulfoxonium methylide is preferred over dimethylsulfonium methylide because its lower reactivity prevents unwanted side reactions (such as aldehyde formation via rearrangement) and provides excellent yields of the spiro-epoxide [1].
Step 2: Regioselective Epoxide Ring-Opening. The resulting terminal spiro-epoxide is converted to the target iodohydrin using a mild Lewis acid-catalyzed halide addition. Cerium(III) chloride heptahydrate (
CeCl3⋅7H2O
) acts as an oxophilic Lewis acid, coordinating to the epoxide oxygen to increase the electrophilicity of the adjacent carbons. Sodium iodide (NaI) then attacks the less sterically hindered methylene (
-CH2-
) carbon exclusively via an SN2 mechanism. This regioselective attack cleanly generates the primary iodide and the tertiary alcohol, 1-(iodomethyl)-4-methylcyclohexan-1-ol [2, 3].
Visualizing the Workflow
Two-step synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol via a spiro-epoxide intermediate.
Materials and Reagents
Reagent / Material
Role
Equivalents
Amount (for 10 mmol scale)
4-Methylcyclohexanone
Starting Material
1.0
1.12 g (10.0 mmol)
Trimethylsulfoxonium iodide
Methylene transfer agent
1.2
2.64 g (12.0 mmol)
Sodium hydride (60% in oil)
Base (Ylide generation)
1.2
0.48 g (12.0 mmol)
Dimethyl sulfoxide (DMSO)
Solvent (Step 1)
-
15 mL (Anhydrous)
Cerium(III) chloride heptahydrate
Lewis Acid Catalyst
0.5
1.86 g (5.0 mmol)
Sodium iodide (NaI)
Nucleophile
1.5
2.25 g (15.0 mmol)
Acetonitrile (CH₃CN)
Solvent (Step 2)
-
20 mL
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-methyl-1-oxaspiro[1]octane
Preparation of the Ylide: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol). Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the hexane carefully under argon.
Add anhydrous DMSO (10 mL) to the flask, followed by trimethylsulfoxonium iodide (2.64 g, 12.0 mmol) in small portions over 15 minutes at room temperature. Causality: Hydrogen gas will evolve. Stir the milky white suspension for 30–45 minutes until gas evolution ceases and the solution becomes clear, indicating the complete formation of dimethylsulfoxonium methylide.
Epoxidation: Dissolve 4-methylcyclohexanone (1.12 g, 10.0 mmol) in anhydrous DMSO (5 mL). Add this solution dropwise to the ylide mixture over 10 minutes.
Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for an additional 1 hour to ensure complete conversion.
Workup: Cool the mixture to room temperature and quench carefully with cold water (30 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (careful: the spiro-epoxide is somewhat volatile). The crude 6-methyl-1-oxaspiro[1]octane can be used directly in the next step without further purification.
Step 2: Synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Catalyst Preparation: In a 50 mL round-bottom flask covered with aluminum foil (to exclude light), dissolve
CeCl3⋅7H2O
(1.86 g, 5.0 mmol) and NaI (2.25 g, 15.0 mmol) in acetonitrile (15 mL). Stir the suspension for 15 minutes at room temperature.
Ring Opening: Dissolve the crude 6-methyl-1-oxaspiro[1]octane (approx. 10.0 mmol) in acetonitrile (5 mL) and add it dropwise to the
CeCl3
/NaI suspension.
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or GC-MS.
Workup: Once the epoxide is fully consumed, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
Dilute the resulting residue with ethyl acetate (30 mL) and quench with saturated aqueous sodium thiosulfate (
Na2S2O3
, 15 mL) to reduce any liberated iodine (
I2
).
Separate the layers and extract the aqueous phase with ethyl acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in hexanes) to afford the pure 1-(iodomethyl)-4-methylcyclohexan-1-ol as a pale yellow/colorless oil.
Analytical Characterization & Data Tracking
To validate the success of the synthesis, track the following analytical markers:
Analytical Method
Expected Signatures for 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Broad stretch at ~3400 cm⁻¹ (O-H); strong C-H stretches at 2950-2850 cm⁻¹; C-I stretch at ~550 cm⁻¹.
Mass Spectrometry (EI)
[M]⁺ at m/z 254.0. Characteristic loss of iodine [M-I]⁺ at m/z 127.1.
Safety & Troubleshooting
Sodium Hydride Handling: NaH is highly pyrophoric. Always wash the mineral oil dispersion under an inert atmosphere (Argon/N₂) using anhydrous, non-polar solvents. Quench any residual NaH with isopropanol before aqueous disposal.
DMSO Thermal Stability: Do not heat DMSO reactions above 80 °C unless strictly necessary, as DMSO can undergo exothermic decomposition in the presence of strong bases or electrophiles.
Light Sensitivity of Iodides: Alkyl iodides are prone to photolytic cleavage, releasing
I2
which turns the product brown. Step 2 must be conducted in the dark (flask wrapped in foil), and the final product should be stored in an amber vial over copper wire at -20 °C to prevent degradation.
Alternative Reagents: If
CeCl3⋅7H2O
is unavailable, the epoxide can also be opened using Samarium(II) iodide (
SmI2
) in
CH2Cl2
[3], or simply using NaI and Acetic Acid, though the Cerium-catalyzed route generally provides superior regioselectivity and milder conditions[2].
References
P. S. Mahajan et al. "Examining the Scope of Deriving β-Aryl Enones from Enol Silanes as Ketone Equivalents via Pd(II)-Mediated Sequential Dehydrosilylation and Arylation." The Journal of Organic Chemistry, 2023. Available at:[Link]
G. Sabitha et al. "Highly Regioselective Ring Opening of Epoxides and Aziridines Using Cerium(III) Chloride." Tetrahedron Letters, 2001. Available at:[Link]
M. A. Rizzacasa et al. "Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization." The Journal of Organic Chemistry, 2020. Available at:[Link]
Application Note: Purification Techniques and Recrystallization of 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Mechanistic Context and Impurity Profiling To isolate a chemical entity with high purity, one must first deconstruct its synthetic origins. 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a highly valuable, sterically hindered...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context and Impurity Profiling
To isolate a chemical entity with high purity, one must first deconstruct its synthetic origins. 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a highly valuable, sterically hindered iodohydrin intermediate frequently utilized in the synthesis of complex spirocycles and pharmaceutical scaffolds.
This compound is traditionally accessed via a two-stage synthetic sequence:
Corey-Chaykovsky Epoxidation : 4-Methylcyclohexanone is reacted with a sulfur ylide (e.g., dimethylsulfoxonium methylide) to yield a spiro-epoxide intermediate[1].
Regioselective Ring Opening : The epoxide is subsequently opened at the less sterically hindered methylene carbon using an iodide source (such as
SmI2
, alkali iodides with a Lewis acid, or transition-metal catalysis) to form the target iodohydrin[2][3][4].
Understanding this pathway is critical because it dictates the crude impurity profile. The reaction matrix typically contains unreacted molecular iodine (
I2
), residual spiro-epoxide, sulfur byproducts from the ylide, and potential diastereomers (cis/trans orientation relative to the 4-methyl group).
Fig 1: Synthetic pathway and generation of key impurities for the target iodohydrin.
Physicochemical Profiling
Designing an effective liquid-liquid extraction and recrystallization workflow requires a baseline understanding of the molecule's physical properties.
Table 1: Physicochemical Properties of 1-(Iodomethyl)-4-methylcyclohexan-1-ol
(Extrapolated from the parent 1-(iodomethyl)cyclohexanol scaffold)[5]
Property
Value
Molecular Formula
C8H15IO
Molecular Weight
254.11 g/mol
LogP (Estimated)
~2.8
Physical State (RT)
Off-white to pale yellow solid
Solubility (Polar)
Soluble in Methanol, Ethanol, THF
Solubility (Non-Polar)
Soluble in DCM, EtOAc; Moderately soluble in Heptane
The Causality of Purification: Overcoming Iodine Contamination
A persistent challenge in the isolation of iodohydrins is the presence of unreacted molecular iodine (
I2
). Iodine imparts a dark brown or pink coloration to the crude mixture and can mediate unwanted side reactions (such as etherification or reversion to the epoxide) during thermal concentration[6].
The Chemical Quench : To mitigate this, we employ a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
). Thiosulfate acts as a mild reducing agent that selectively converts lipophilic
I2
into highly water-soluble iodide (
I−
), forming sodium tetrathionate (
Na2S4O6
) as a byproduct[7].
Redox Reaction:
I2+2S2O32−→2I−+S4O62−
Fig 2: Step-by-step purification workflow from crude mixture to pure crystalline product.
Experimental Protocols
Protocol A: Reaction Quenching and Liquid-Liquid Extraction
Thermal Control : Cool the crude reaction mixture to 0–5 °C using an ice bath. Causality: This minimizes the volatility of residual organics and prevents thermal degradation of the sensitive iodohydrin.
Thiosulfate Quench : Vigorously stir the organic mixture and slowly add a freshly prepared 10% (w/v) aqueous
Na2S2O3
solution[7]. Continue stirring for 15–20 minutes. Causality: Vigorous biphasic stirring is mandatory because
I2
must partition to the aqueous interface to be reduced[6]. The endpoint is achieved when the organic layer transitions from dark brown/pink to pale yellow.
Phase Separation : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).
Washing : Wash the combined organic layers with saturated aqueous NaCl (brine, 100 mL) to strip residual water and inorganic salts.
Drying & Concentration : Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (water bath < 35 °C) to yield the crude iodohydrin solid.
Protocol B: Flash Column Chromatography
Chromatography is utilized to remove non-polar hydrocarbon impurities and highly polar polymeric species prior to crystallization.
Stationary Phase : Prepare a column using standard silica gel (230–400 mesh).
Loading : Dissolve the crude solid in a minimal volume of Dichloromethane (DCM) and dry-load onto a small amount of silica.
Elution : Begin elution with a 95:5 Hexanes:EtOAc mixture, gradually increasing the polarity to 85:15. The target iodohydrin typically elutes at an
Rf≈0.3
(in 80:20 Hexanes:EtOAc).
Collection : Pool the product-containing fractions and evaporate to yield a semi-pure, off-white solid.
Protocol C: Advanced Recrystallization
Silica gel chromatography often fails to separate the cis and trans diastereomers of the substituted cyclohexanol ring. Recrystallization is the definitive method to achieve >99% diastereomeric purity.
Table 2: Solvent System Screening for Recrystallization
Solvent System
Ratio (v/v)
Outcome / Causality
Hexane / DCM
9:1
Poor recovery; the product remains too soluble at low temperatures.
Methanol / Water
8:2
Oiling out observed; fails to form a rigid crystal lattice.
Heptane / MTBE
8:2
Optimal ; MTBE provides solubility at reflux, while Heptane forces selective crystallization upon cooling.
Dissolution : Place the semi-pure 1-(iodomethyl)-4-methylcyclohexan-1-ol in a round-bottom flask. Add a minimum volume of Methyl tert-butyl ether (MTBE) and heat to a mild reflux (~55 °C) until completely dissolved.
Anti-Solvent Addition : Slowly add hot Heptane dropwise until the solution becomes faintly cloudy (reaching the cloud point).
Clarification : Add 1-2 drops of MTBE just until the solution turns clear again.
Temperature Gradient : Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Causality: Slow, undisturbed cooling promotes the growth of large, pure crystals and prevents the entrapment (occlusion) of impurities within the crystal lattice.
Seeding (Optional) : If crystallization does not initiate spontaneously, introduce a microscopic seed crystal of pure product or gently scratch the inside of the flask with a glass rod to provide nucleation sites.
Maturation : Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize thermodynamic yield.
Filtration : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane (2 × 10 mL).
Drying : Dry the crystals under high vacuum (< 1 mbar) at room temperature for 12 hours.
Analytical Validation (Self-Validating System)
To confirm the success of the purification workflow, the isolated crystals must be subjected to analytical validation:
1H NMR (CDCl3) : The defining feature of the purified product is the diastereotopic protons of the
−CH2I
group, which appear as a distinct AB quartet around 3.2–3.4 ppm[4]. The complete absence of peaks in the 2.5–3.0 ppm region confirms the total removal of the spiro-epoxide precursor.
GC-MS / LC-MS : Confirm the mass profile. Iodohydrins characteristically exhibit a loss of iodine or water under mass spectrometry conditions, yielding predictable fragmentation patterns (e.g.,
[M−H2O]+
or
[M−I]+
)[4].
Application Note: Synthetic Utilities of 1-(Iodomethyl)-4-methylcyclohexan-1-ol in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In the landscape of complex molecule synthesis, bifu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary
In the landscape of complex molecule synthesis, bifunctional building blocks are highly prized for their ability to rapidly generate molecular complexity. 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a classic tertiary iodohydrin that serves as a versatile linchpin in organic synthesis. Typically synthesized via the SmI₂-induced iodomethylation of 4-methylcyclohexanone[1], this compound features two synergistic functional groups: a nucleophilic/electron-donating tertiary hydroxyl group and an electrophilic/radical-labile primary iodomethyl group.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical reactions and focus on the causality of experimental design . By understanding the stereoelectronic requirements of this molecule, researchers can predictably direct its reactivity toward three distinct, high-value structural motifs: spiro-epoxides, ring-expanded cycloheptanones, and complex functionalized cyclohexanols.
Mechanistic Foundations & Pathway Divergence
The synthetic utility of 1-(iodomethyl)-4-methylcyclohexan-1-ol is dictated by the weak carbon-iodine bond (BDE ~234 kJ/mol) and the proximity of the tertiary alcohol. Depending on the reaction environment, the molecule can be funneled into three primary pathways:
Intramolecular Epoxidation (Williamson-Type): Under basic conditions, deprotonation of the alcohol yields an alkoxide that undergoes a rapid 3-exo-tet cyclization, displacing the iodide to form 6-methyl-1-oxaspiro[2]octane .
Semi-Pinacol Ring Expansion: Treatment with halophilic Lewis acids (e.g., Ag⁺ salts) abstracts the iodide, generating a developing primary carbocation. This triggers an anti-periplanar migration of the adjacent C-C bond, yielding 4-methylcycloheptan-1-one via a Tiffeneau-Demjanov-type homologation[3].
Radical Trapping: Homolytic cleavage of the C-I bond using radical initiators generates a primary carbon-centered radical that can be utilized for intermolecular C-C bond formation, leaving the tertiary alcohol intact.
Fig 1. Divergent synthetic pathways of 1-(iodomethyl)-4-methylcyclohexan-1-ol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. I have included specific in-process controls (IPCs) to ensure trustworthiness and reproducibility at the bench.
Protocol A: Synthesis of 6-Methyl-1-oxaspiro[2]octane (Epoxidation)
Causality & Design: Potassium hydroxide (KOH) in methanol is selected over stronger bases (like NaH) to prevent unwanted elimination side-reactions. Methanol stabilizes the intermediate alkoxide via hydrogen bonding, ensuring a smooth, kinetically favored 3-exo-tet ring closure.
Step-by-Step Methodology:
Reaction Setup: Dissolve 1-(iodomethyl)-4-methylcyclohexan-1-ol (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
Reagent Addition: Add finely powdered KOH (2.0 equiv, 20 mmol) in a single portion. The reaction is mildly exothermic.
Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 3 hours.
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material is UV-inactive; use a Phosphomolybdic Acid (PMA) or KMnO₄ stain. The iodohydrin appears as a dark blue/brown spot (Rf ~0.3), while the spiro-epoxide runs higher (Rf ~0.6).
Quench & Extraction: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove methanol. Partition the residue between diethyl ether (50 mL) and distilled water (30 mL). Extract the aqueous layer with ether (2 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate (Note: the spiro-epoxide is volatile; avoid high vacuum). Purify via a short silica plug eluting with 95:5 Pentane/Ether.
Protocol B: Synthesis of 4-Methylcycloheptan-1-one (Ring Expansion)
Causality & Design: Silver nitrate (AgNO₃) acts as a highly specific halophile. By coordinating to the soft iodide ion, it forces its departure, driving the thermodynamically favorable one-carbon ring expansion[4]. The use of an aqueous ethanol solvent system facilitates the precipitation of AgI, pushing the equilibrium forward.
Step-by-Step Methodology:
Reaction Setup: Dissolve the iodohydrin (1.0 equiv, 5 mmol) in a 4:1 mixture of Ethanol and H₂O (50 mL, 0.1 M). Wrap the flask in aluminum foil to protect the light-sensitive silver salts.
Reagent Addition: Add AgNO₃ (1.2 equiv, 6 mmol) in one portion. A pale yellow precipitate of Silver Iodide (AgI) will begin forming almost immediately.
Propagation: Heat the reaction mixture to 60 °C and stir vigorously for 12–16 hours.
Self-Validation (Visual & TLC): The completion of the reaction is visually indicated by the cessation of new AgI precipitation. Confirm via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain) showing the appearance of the ketone product (Rf ~0.5).
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the AgI precipitate. Wash the filter cake with dichloromethane (DCM).
Purification: Concentrate the filtrate to remove ethanol, then extract the remaining aqueous phase with DCM (3 × 20 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure cycloheptanone.
Fig 2. Standardized self-validating experimental workflow for iodohydrin derivatization.
Quantitative Data & Yield Comparisons
To assist in synthetic planning, the following table summarizes the expected quantitative outcomes and parameters for the three primary derivatization pathways of 1-(iodomethyl)-4-methylcyclohexan-1-ol.
Note: Yields are based on isolated, chromatographically pure products. Variations in the C4-methyl stereochemistry (axial vs. equatorial) may slightly influence the kinetics of the ring expansion due to conformational locking, but overall yields remain consistent.
References
SmI2-induced iodomethylation of carbonyl compounds. Tabuchi, T., Inanaga, J., & Yamaguchi, M. (1986). Tetrahedron Letters, 27(10), 1195-1196.
1
Synthesis of C2-Tritwistane, Synthetic and Theoretical Studies toward Polytwistane... Olbrich, M. (2014). Ludwig-Maximilians-Universität München. (Details on Tiffeneau-Demjanov type ring expansions).
3
An Overview of One and Two Carbon Homologation and Homologation- Functional Group Interconversion Reactions in Organic Synthesis. Sebastian, S., & Gupta, M. K. (2023). Mini-Reviews in Organic Chemistry.
4
Technical Support Center: Optimizing the Synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing sterically hindered iodohydrins like 1-(iodomethyl)-4-methylcyclohexan-1-ol[1].
The primary challenges in this synthesis stem from the steric bulk of the substituted cyclohexane ring, which often leads to competing elimination reactions, poor regioselectivity, or unwanted epoxide rearrangements. This guide moves beyond basic empirical recipes; it is designed to provide you with the mechanistic causality behind our optimized protocols so you can troubleshoot your specific reaction environment effectively.
Mechanistic Workflows & Reaction Pathways
To diagnose yield loss, we must first map the chemical logic of the available synthetic routes. The synthesis generally proceeds via one of two pathways: the direct iodohydroxylation of an alkene, or the two-step epoxidation followed by nucleophilic ring-opening.
Reaction pathways for 1-(iodomethyl)-4-methylcyclohexan-1-ol synthesis.
Troubleshooting FAQs: Causality & Solutions
Q1: During the ring-opening of 6-methyl-1-oxaspiro[2]octane, I am isolating significant amounts of 4-methylcyclohexanecarbaldehyde instead of the target iodohydrin. Why is this happening?The Causality: You are observing the Meinwald rearrangement. When using strong, unbuffered Lewis acids (such as
BF3⋅OEt2
) or elevated temperatures, the highly strained 1-oxaspiro[2]octane intermediate undergoes a 1,2-hydride shift. The Lewis acid polarizes the C–O bond to the point of generating discrete carbocation character at the tertiary carbon, triggering the rearrangement before the iodide nucleophile can attack.
The Solution: Switch to a moderated, oxophilic Lewis acid system. The use of Cerium(III) chloride heptahydrate (
CeCl3⋅7H2O
) with Sodium Iodide (
NaI
) provides a self-buffering environment. The hydrate water moderates the Lewis acidity of the Ce(III) ion, activating the epoxide oxygen just enough to facilitate an
SN2
attack by the iodide at the less hindered exocyclic carbon[3], entirely bypassing the carbocation intermediate.
Q2: I am attempting direct iodohydroxylation of 4-methyl-1-methylenecyclohexane using
I2
and water, but my conversion stalls at ~40%. How can I drive this to completion?The Causality: Direct iodohydroxylation with elemental iodine suffers from poor iodine atom economy and reversibility[4]. The formation of the iodonium ion is an equilibrium process. As the reaction proceeds, the local concentration of iodide drops, and the equilibrium shifts backward toward the starting alkene. Furthermore, the steric hindrance of the methylenecyclohexane ring slows down the nucleophilic attack of water.
The Solution: Introduce a transition metal co-catalyst to act as a thermodynamic sink. Utilizing Copper(II) acetate (
Cu(OAc)2
) in an aqueous 1,4-dioxane solvent system stabilizes the iodonium intermediate and prevents the reverse reaction. The
Cu2+
coordinates with the transient species, effectively driving the transformation of the sterically hindered alkene into the corresponding iodohydrin with yields exceeding 70%.
Q3: How do I prevent the formation of the tertiary iodide isomer (1-iodo-4-methylcyclohexyl)methanol?The Causality: Regioselectivity in epoxide ring-opening is dictated by the transition state. If the reaction conditions are too acidic, the transition state becomes
SN1
-like, and the nucleophile will attack the more substituted, stable tertiary carbon (C1 of the cyclohexane ring).
The Solution: You must enforce strict
SN2
geometry. Alkali metal iodides (like
NaI
) paired with mild conditions ensure that the iodide anion—a massive, soft nucleophile—attacks the less sterically hindered terminal methylene carbon[3].
Quantitative Comparison of Synthetic Pathways
To assist in selecting the optimal route for your scale-up, the following table summarizes the empirical data associated with the most common reagent systems.
This protocol utilizes the
CeCl3⋅7H2O/NaI
system. It is designed as a self-validating system—meaning the chemical properties of the reagents inherently prevent deviations, ensuring high fidelity and reproducibility.
Epoxide Activation: Dissolve 6-methyl-1-oxaspiro[2]octane in anhydrous
MeCN
(0.2 M concentration) at room temperature. Add 1.5 equivalents of
CeCl3⋅7H2O
and stir for 10 minutes.
Mechanistic Rationale: The heptahydrate provides a highly specific, moderated Lewis acidity. It coordinates to the epoxide oxygen without polarizing the C–O bond enough to trigger a carbocation-driven Meinwald rearrangement.
Nucleophilic Attack: Add 1.2 equivalents of
NaI
portion-wise to the stirring solution.
Mechanistic Rationale: The reaction mixture will turn slightly yellow as the iodide dissolves. The iodide acts as a soft nucleophile, exclusively attacking the less sterically hindered exocyclic methylene carbon via an
SN2
transition state[3].
Reaction Monitoring: Stir the mixture at room temperature for 3 to 4 hours. Monitor the disappearance of the epoxide via TLC (Hexanes:EtOAc 8:2).
Thermodynamic Sink & Quenching (Validation Step): Once complete, quench the reaction by adding an equal volume of saturated aqueous
Na2S2O3
.
Self-Validation: The immediate visual transition of the organic layer from yellow to completely colorless chemically validates the reduction of any free molecular iodine (
I2
) back to iodide (
I−
). This built-in thermodynamic sink ensures no downstream oxidative degradation of the newly formed tertiary alcohol occurs during isolation.
Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield the pure 1-(iodomethyl)-4-methylcyclohexan-1-ol[1].
References
Synthesis of iodohydrins.Organic Chemistry Portal.
One Pot Synthesis of Iodohydrins from Steroidal Alkenes.International Journal of Research in Pharmacy and Chemistry (IJRPC).
Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides.Journal of the American Chemical Society.
Troubleshooting low purity in 1-(Iodomethyl)-4-methylcyclohexan-1-ol extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of tertiary halohydrins. Extracting and purifying 1-(Iodomethyl)-4-methylcyclohexan-1-o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of tertiary halohydrins. Extracting and purifying 1-(Iodomethyl)-4-methylcyclohexan-1-ol is notoriously challenging because the molecule exists in a delicate kinetic balance. Poor purity is rarely just a "bad extraction"—it is almost always a symptom of upstream mechanistic failures, photo-oxidation, or pH-induced degradation during the workup phase.
This guide is designed to move beyond basic troubleshooting by addressing the fundamental chemical drivers behind your low-purity extracts, providing self-validating protocols to ensure absolute structural integrity.
I. Reaction & Degradation Pathway Visualization
To troubleshoot effectively, we must first map the synthetic lifecycle of the molecule. The standard route involves the Corey-Chaykovsky epoxidation of 4-methylcyclohexanone, followed by a regioselective ring-opening using an iodide source. The diagram below illustrates both the intended pathway and the common degradation routes that ruin extraction purity.
Fig 1. Synthetic workflow and common degradation pathways for 1-(Iodomethyl)-4-methylcyclohexan-1-ol.
II. Diagnostic Data: Identifying Your Impurity
Before adjusting your protocol, use this diagnostic matrix to identify the exact nature of your purity issue based on analytical signatures.
Impurity
Visual / Analytical Signature
Primary Causality
Corrective Action
Molecular Iodine (
I2
)
Visual: Deep brown/purple tint in the organic layer.UV: Broad absorption tailing into the visible spectrum.
Photo-oxidation of iodide salts (
NaI
/
KI
) during the reaction or extraction phase.
Implement a reductive 10% aqueous sodium thiosulfate wash[1].
Unreacted Epoxide
TLC: Higher
Rf
than the iodohydrin.NMR: Characteristic oxirane protons (~2.5 ppm).
Poor nucleophilic attack; lack of Lewis acid activation during ring-opening.
Incorporate
CeCl3⋅7H2O
catalyst to activate the epoxide ring[2].
Reverted Epoxide
Process: Epoxide was absent in the crude reaction but reappeared post-extraction.
Base-catalyzed intramolecular
SN2
displacement of the iodide leaving group.
TLC: Very low
Rf
(highly polar).NMR: Absence of iodomethyl protons (~3.2 ppm).
Hydrolysis of the epoxide due to excessive water or overly acidic quench conditions.
Ensure anhydrous reaction conditions; use mild, buffered aqueous quenches.
III. Frequently Asked Questions (FAQs)
Q1: My extracted 1-(Iodomethyl)-4-methylcyclohexan-1-ol has a dark brown tint, and the purity drops significantly over 48 hours. What is happening?Cause: You are co-extracting molecular iodine (
I2
). Iodide salts used during the epoxide ring-opening are highly susceptible to photo-oxidation, generating
I2
. Because
I2
is highly soluble in organic extraction solvents (like ethyl acetate or ether), it carries over into your final product, causing discoloration and acting as a mild oxidant that degrades the iodohydrin over time.
Solution: You must incorporate a reductive wash. Washing the combined organic layers with a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
) reduces the lipophilic
I2
back into water-soluble iodide ions (
I−
), which safely partition into the aqueous waste[1].
Q2: NMR analysis of my final product shows a 40% contamination with the epoxide intermediate. Why didn't the ring-opening complete?Cause: Epoxide ring-opening with alkali iodides (e.g.,
NaI
) often suffers from poor nucleophilicity in aprotic solvents unless the epoxide oxygen is activated. If you are using
NaI
alone, the reaction will stall.
Solution: Utilize Cerium(III) chloride heptahydrate (
CeCl3⋅7H2O
) as a mild, oxophilic Lewis acid catalyst. The Cerium coordinates to the epoxide oxygen, weakening the C-O bond and facilitating regioselective nucleophilic attack by the iodide ion at the less sterically hindered methylene carbon[2]. This in situ activation is critical for high-yielding iodohydrin formation[3].
Q3: I achieved full conversion to the iodohydrin, but after aqueous workup and concentration, the purity is low and I see the epoxide returning. How is this possible?Cause: Iodohydrins are highly sensitive to alkaline environments. Under basic conditions, the tertiary hydroxyl group is deprotonated, triggering a rapid intramolecular
SN2
attack that expels the iodide leaving group and regenerates the epoxide (the exact reverse of your synthesis). If your extraction or neutralization steps raise the pH above 8, this reversion occurs rapidly.
Solution: Maintain strictly neutral conditions during workup. Never dry your organic layer over potassium carbonate (
K2CO3
); use neutral sodium sulfate (
Na2SO4
) instead.
IV. Self-Validating Extraction Protocol
To guarantee high purity, abandon standard generic workups and follow this optimized, self-validating methodology specifically tailored for highly sensitive iodohydrins.
Phase 1: Quenching & Primary Partitioning
Reaction Quench: Once TLC indicates complete consumption of the epoxide, cool the reaction mixture (typically in MeCN) to 0–5 °C using an ice bath.
Reductive Quench: Add 10% w/v aqueous sodium thiosulfate (
Na2S2O3
) dropwise (approx. 2 mL per mmol of substrate).
Self-Validation Check: The reaction mixture MUST transition from a dark brown/red color to a pale yellow or completely colorless state. If it remains brown, continue adding thiosulfate until the
I2
is fully reduced[1].
Solvent Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 15 mL).
Causality: MTBE is preferred over ethyl acetate because its lower polarity limits the co-extraction of highly polar diol byproducts.
Phase 2: Washing & pH Control
4. Mild Wash: Wash the combined organic layers with cold brine (20 mL).
Causality: Brine removes residual water and highly water-soluble inorganic salts (
CeCl3
,
NaI
) without altering the pH.
pH Validation (Critical): Spot the organic layer onto a strip of pH paper wetted with distilled water.
Self-Validation Check: The pH must read between 6.0–7.0. If it is basic, you risk reverting the product to the epoxide.
Phase 3: Drying & Isolation
6. Drying: Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
) for 15 minutes.
7. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Causality: Keep the rotary evaporator water bath strictly below 30 °C . Thermal stress promotes the elimination of
HI
, yielding alkene impurities.
Storage: Transfer the isolated 1-(iodomethyl)-4-methylcyclohexan-1-ol to an amber glass vial, flush with argon, and store at -20 °C to completely halt photo-oxidation.
IBX−I2 Redox Couple for Facile Generation of IOH and I+: Expedient Protocol for Iodohydroxylation of Olefins and Iodination of Aromatics
Source: The Journal of Organic Chemistry (acs.org)
URL:1
Mild Photocatalysis Enables Both Direct and Remote Reduction of Epoxides
Source: Chinese Chemical Society (chinesechemsoc.org)
URL:3
Optimizing temperature conditions for 1-(Iodomethyl)-4-methylcyclohexan-1-ol synthesis
Welcome to the technical support center for the synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your experimental outcomes, with a particular focus on the critical role of temperature control.
Proposed Synthetic Pathway
The synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol is most effectively approached via a two-step sequence starting from 4-methylcyclohexanone. This pathway involves the formation of a spiro-epoxide intermediate, followed by a regioselective ring-opening.
Caption: Proposed two-step synthesis workflow.
Part 1: Epoxidation via Corey-Chaykovsky Reaction
The initial step involves the conversion of 4-methylcyclohexanone to the corresponding spiro-epoxide using a sulfur ylide, a classic transformation known as the Johnson-Corey-Chaykovsky reaction.[1][2] This reaction is prized for its efficiency in creating three-membered rings from carbonyl compounds.[3][4]
Troubleshooting and FAQs
Q1: My epoxidation yield is low or the reaction is not proceeding. What are the likely causes?
A1: Low yield in a Corey-Chaykovsky reaction typically points to issues with the formation or stability of the sulfur ylide (dimethylsulfoxonium methylide).
Ylide Generation: The ylide is generated in situ by deprotonating a sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong, non-nucleophilic base like sodium hydride (NaH).[5] Incomplete deprotonation is a common failure point. Ensure your NaH is fresh and not passivated. We recommend using NaH as a 60% dispersion in mineral oil and washing it with dry hexane or THF under an inert atmosphere (N₂ or Ar) immediately before use to remove the oil.
Solvent & Atmosphere: The reaction is highly sensitive to moisture and air. Use anhydrous solvents (like THF or DMSO) and maintain a strictly inert atmosphere throughout the process.
Temperature Control during Ylide Formation: The deprotonation step is often exothermic. It should be performed at a controlled temperature, typically starting at 0 °C and then allowing the mixture to warm to room temperature. This prevents uncontrolled side reactions and ylide decomposition.
Q2: How critical is temperature control during the addition of the ketone?
A2: Temperature is a crucial parameter for selectivity and yield.
Initial Addition: The nucleophilic addition of the ylide to the ketone carbonyl is exothermic. The ketone should be added slowly to the ylide solution while maintaining a low temperature (e.g., 0 °C to room temperature) to prevent a rapid temperature spike.
Reaction Progression: After the initial addition, the reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to drive the reaction to completion. Higher temperatures can lead to ylide decomposition and the formation of byproducts. The optimal temperature is a balance between reaction rate and ylide stability.
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH), 60% dispersion
Strong, non-nucleophilic base for efficient ylide generation.[2]
Solvent
Anhydrous THF or DMSO
Aprotic polar solvents stabilize the ylide.
Ylide Formation Temp.
0 °C to Room Temperature
Controls exothermicity of deprotonation.
Ketone Addition Temp.
0 °C to Room Temperature
Prevents uncontrolled reaction and side products.
Reaction Temp.
Room Temperature to 50 °C
Balances reaction rate with ylide stability.
Experimental Protocol: Synthesis of 1-Oxa-spiro[2.5]octan-6-one
Under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a stirrer, thermometer, and condenser.
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil.
Add anhydrous DMSO and stir the suspension.
Add trimethylsulfoxonium iodide (1.2 eq.) portion-wise, maintaining the temperature below 25 °C.
Stir the resulting milky-white suspension at room temperature for 30 minutes to ensure complete ylide formation.
Cool the mixture to 10-15 °C in an ice bath.
Add a solution of 4-methylcyclohexanone (1.0 eq.) in anhydrous DMSO dropwise, keeping the internal temperature below 25 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the ketone.
Cool the reaction to room temperature, and quench by carefully pouring it into a beaker of ice water.
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude epoxide.
Part 2: Iodide-Mediated Ring-Opening of the Spiro-Epoxide
This step involves the nucleophilic attack of an iodide ion on one of the epoxide carbons, leading to the formation of the target tertiary alcohol. The regioselectivity and efficiency of this reaction are highly dependent on the reaction conditions, especially temperature. Due to the high ring strain, epoxides are susceptible to ring-opening by a variety of nucleophiles.[6][7]
Caption: Ring-opening mechanism and potential side reaction.
Troubleshooting and FAQs
Q1: The epoxide ring-opening is slow and gives poor yields. How can I optimize it?
A1: Sluggish ring-opening is often due to a poor choice of iodide source, solvent, or insufficient thermal energy.
Iodide Source: Sodium iodide (NaI) or potassium iodide (KI) are common choices. NaI is generally more soluble in organic solvents like acetone or acetonitrile, which can improve reaction rates.
Solvent: The choice of solvent is critical. Aprotic polar solvents (e.g., acetone, acetonitrile) are excellent for Sₙ2 reactions as they solvate the cation (Na⁺, K⁺) but not the iodide anion, leaving it "naked" and highly nucleophilic. Protic solvents (e.g., water, alcohols) can hydrogen-bond with the iodide, reducing its nucleophilicity.
Temperature: This reaction requires thermal energy to overcome the activation barrier. Operating at room temperature may be too slow. Gentle heating is typically necessary. However, excessive heat can lead to side reactions.[8]
Q2: What is the optimal temperature range, and what happens if I go outside it?
A2: The optimal temperature is a trade-off between reaction kinetics and the prevention of side reactions.
Too Low (e.g., < 40 °C): The reaction rate will be impractically slow, leading to incomplete conversion even after extended periods.
Optimal Range (e.g., 50-80 °C): In a suitable aprotic solvent, this range typically provides sufficient energy for the Sₙ2 attack to proceed efficiently without significant byproduct formation. Refluxing in acetone (b.p. 56 °C) or acetonitrile (b.p. 82 °C) often works well.
Too High (e.g., > 100 °C): High temperatures can promote elimination (E2) reactions, especially if any basic impurities are present. Furthermore, the desired product, a tertiary iodohydrin, may be thermally unstable and could decompose or undergo further reactions.
Q3: I am observing an unexpected byproduct that appears to be an alkene. What is happening?
A3: The formation of an alkene suggests an elimination reaction is competing with the desired nucleophilic substitution. This can be caused by:
High Temperatures: As discussed, heat favors elimination over substitution.[8]
Basic Conditions: The iodide source (NaI, KI) is generally neutral, but if your starting epoxide contains residual base from the previous step, it can promote elimination. An acidic workup of the epoxide before this step can help neutralize any residual base.
Mechanism: The iodide ion can act as a base, abstracting a proton from the methyl group adjacent to the newly formed alcohol, leading to the elimination of water and formation of an exocyclic double bond. This is more likely at elevated temperatures.
Parameter
Recommended Condition
Rationale
Iodide Source
Sodium Iodide (NaI)
High solubility in aprotic solvents, providing a high concentration of nucleophilic I⁻.
Solvent
Acetone or Acetonitrile
Aprotic polar solvents enhance the nucleophilicity of the iodide ion.
Temperature
50 - 80 °C (Reflux)
Optimizes reaction rate while minimizing elimination and decomposition side reactions.[8]
pH Control
Neutral to slightly acidic
Suppresses base-catalyzed elimination pathways.
Experimental Protocol: Synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Dissolve the crude 1-oxa-spiro[2.5]octan-6-one (1.0 eq.) in acetone in a round-bottom flask equipped with a reflux condenser.
Add sodium iodide (NaI, 1.5 to 2.0 eq.).
Gently heat the mixture to reflux (approx. 56 °C) and maintain for 4-8 hours.
Monitor the reaction progress by TLC, observing the disappearance of the epoxide spot.
Once the reaction is complete, cool the mixture to room temperature.
Remove the acetone under reduced pressure.
Partition the residue between water and diethyl ether.
Separate the layers and extract the aqueous phase with additional diethyl ether (2x).
Combine the organic layers and wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine (I₂), followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification and Handling
Q1: How should I purify the final product? It appears oily and contains colored impurities.
A1: The crude product is often a viscous oil and may be colored due to traces of iodine.
Column Chromatography: This is the most effective method for purification. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The product is moderately polar and should elute after non-polar impurities.
Decolorization: Before chromatography, you can dissolve the crude product in a suitable solvent (like diethyl ether) and treat it with a small amount of activated carbon to remove colored impurities. The wash with sodium thiosulfate during the workup should handle most of the iodine color.
Q2: Is the final product stable for long-term storage?
A2: Alkyl iodides, particularly tertiary ones, can be sensitive to light and heat, which can cause the homolytic cleavage of the C-I bond and lead to decomposition, often evidenced by the reappearance of a purple or brown iodine color. For long-term storage, it is recommended to store the purified product under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a low temperature (e.g., in a refrigerator at 4 °C).
References
Johnson, A. W. (1961). The Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]
Kaur, N., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Available at: [Link]
Apollo Scientific. Corey-Chaykovsky Reaction in Modern Organic Synthesis. Available at: [Link]
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]
Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Available at: [Link]
Fringuelli, F., et al. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Available at: [Link]
OpenStax. (2023). Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available at: [Link]
Sharghi, H., et al. (2005). Reaction of epoxides with elemental iodine and bromine in the presence of representative catalyst 8. ResearchGate. Available at: [Link]
Technical Support Center: Stereochemical Resolution of 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in successfully resolving the cis and trans diast...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in successfully resolving the cis and trans diastereomeric mixtures of 1-(iodomethyl)-4-methylcyclohexan-1-ol.
This guide moves beyond basic instructions by explaining the thermodynamic and conformational causality behind each technique, ensuring your experimental workflows are robust, reproducible, and self-validating.
System Overview & Conformational Causality
1-(Iodomethyl)-4-methylcyclohexan-1-ol is typically synthesized via the Johnson-Corey-Chaykovsky epoxidation of 4-methylcyclohexanone to form 6-methyl-1-oxaspiro[1]octane, followed by regioselective ring-opening with an iodide source[2][3]. This sequence inherently produces a mixture of cis and trans diastereomers.
The Conformational Lock:
The resolution of these isomers relies entirely on the conformational bias dictated by the 4-methyl group. With an A-value of ~1.7 kcal/mol, the 4-methyl group heavily biases the cyclohexane ring into a chair conformation where the methyl group is strictly equatorial [4].
Because the ring is conformationally locked, the stereochemistry at the C1 position dictates the axial/equatorial orientation of the hydroxyl (-OH) and iodomethyl (-CH₂I) groups:
cis-Isomer: The 4-methyl and 1-OH groups are on the same face. Since the 4-methyl is equatorial (e.g., pointing "down"), the 1-OH must be axial (pointing "down"). The bulky -CH₂I group is equatorial.
trans-Isomer: The 4-methyl and 1-OH groups are on opposite faces. Since the 4-methyl is equatorial (pointing "down"), the 1-OH must be equatorial (pointing "up"). The -CH₂I group is axial.
Data Presentation: Conformational & Chromatographic Properties
Isomer Designation
4-Methyl Position
1-OH Position
1-CH₂I Position
Silica Gel Affinity
Expected Elution Order
cis-1-(Iodomethyl)-4-methylcyclohexan-1-ol
Equatorial
Axial
Equatorial
Weak (Sterically shielded by 1,3-diaxial protons)
First (Higher
Rf
)
trans-1-(Iodomethyl)-4-methylcyclohexan-1-ol
Equatorial
Equatorial
Axial
Strong (Sterically exposed for H-bonding)
Second (Lower
Rf
)
Resolution Workflow Diagram
The following decision tree outlines the logical progression for separating the stereoisomeric mixture.
Caption: Decision tree for the stereochemical resolution of 1-(Iodomethyl)-4-methylcyclohexan-1-ol.
Experimental Protocols
SOP 1: Direct Chromatographic Resolution (Primary Method)
Because the trans-isomer's equatorial hydroxyl group is highly accessible to the silanol groups on the silica gel, it forms stronger hydrogen bonds than the sterically shielded axial hydroxyl of the cis-isomer. This causality allows for direct separation.
Step-by-Step Methodology:
TLC Optimization: Spot the crude mixture on a silica gel TLC plate. Develop using a gradient of Hexanes/Ethyl Acetate (start at 95:5, adjust up to 85:15).
Visualization: Since the molecule lacks a UV chromophore, dip the plate in Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain, followed by gentle heating until distinct spots appear.
Column Preparation: Pack a flash chromatography column with fine silica gel (230–400 mesh) using the dry-pack or slurry method in 95:5 Hexanes/EtOAc.
Loading: Dissolve the mixture in a minimum volume of dichloromethane (DCM) or the eluent, and load it evenly onto the silica bed.
Elution: Run a shallow gradient (e.g., 95:5 to 85:15 Hexanes/EtOAc). Collect small fractions to prevent cross-contamination at the overlapping tails.
Validation: The first eluting spot (higher
Rf
) is definitively the cis-isomer (axial -OH). The second eluting spot (lower
Rf
) is the trans-isomer (equatorial -OH).
If direct chromatography yields poor resolution (
ΔRf<0.15
) due to scale or matrix effects, convert the alcohol to a p-nitrobenzoate ester. This adds a UV-active chromophore and alters the crystallization thermodynamics.
Step-by-Step Methodology:
Reaction Setup: Dissolve the isomeric mixture in anhydrous DCM under an inert atmosphere.
Reagent Addition: Add 1.5 equivalents of pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Cool the flask to 0 °C.
Derivatization: Slowly add 1.2 equivalents of p-nitrobenzoyl chloride. Stir for 4 hours, allowing the mixture to warm to room temperature.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl, brine, and dry over Na₂SO₄.
Separation: The resulting diastereomeric esters generally exhibit vastly different solubilities. Isolate the dominant isomer via fractional crystallization from hot ethanol or hexanes/EtOAc.
Hydrolysis: Cleave the ester using mild, carefully controlled hydrolysis (e.g., K₂CO₃ in MeOH at 0 °C) to regenerate the pure halohydrin, strictly avoiding strong bases to prevent epoxide formation.
Troubleshooting & FAQs
Q: During purification, my product mass shifted drastically, and NMR shows the loss of the iodomethyl protons. What happened?A: You have inadvertently synthesized 6-methyl-1-oxaspiro[1]octane. 1-(Iodomethyl)cyclohexanols are perfectly primed for an intramolecular
SN2
reaction[3]. If you exposed the compound to basic conditions (e.g., using basic alumina, adding triethylamine to your eluent, or using strong base during ester hydrolysis), the tertiary alcohol was deprotonated. The resulting alkoxide immediately attacks the adjacent electrophilic iodomethyl carbon, ejecting the iodide leaving group and forming the epoxide[2]. Fix: Always maintain neutral or slightly acidic conditions when handling this halohydrin.
Q: Why is the separation on silica gel so broad and streaky, making it impossible to collect pure fractions?A: Highly polar tertiary alcohols, especially iodinated derivatives, can exhibit non-linear adsorption isotherms on highly active normal-phase silica, leading to severe tailing[5].
Fix: Try deactivating your silica gel slightly, or switch to reverse-phase chromatography (C18 silica) using an Acetonitrile/Water gradient[5]. In reverse-phase, the elution order will flip: the more polar trans-isomer (equatorial -OH) will elute first, and the less polar cis-isomer will elute second.
Q: How can I definitively assign the cis and trans isomers using NMR to validate my separation?A: Utilize 1D NOESY or 2D ROESY NMR experiments. Irradiate the protons of the 4-methyl group.
If you observe a strong Nuclear Overhauser Effect (NOE) enhancement to the protons of the 1-iodomethyl group, the 4-methyl and 1-iodomethyl groups are cis to each other. This means the 4-methyl and 1-hydroxyl are trans (the trans-isomer).
If you observe an NOE enhancement to the 1-hydroxyl proton (ensure you are using a dry, non-exchanging solvent like CDCl₃ or DMSO-
d6
), the 4-methyl and 1-hydroxyl are cis (the cis-isomer).
References
Dimethylsulfoxonium Methylide (DSM): A Versatile Reagent. ResearchGate. Available at:[Link]
Technical Support Center: 1-(Iodomethyl)-4-methylcyclohexan-1-ol Storage & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 1-(Iodomethyl)-4-methylcyclohexan-1-ol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 1-(Iodomethyl)-4-methylcyclohexan-1-ol. Because this molecule is an iodohydrin—featuring both a tertiary alcohol and a primary alkyl iodide on the same carbon—it is exceptionally prone to photolytic cleavage, thermal degradation, and intramolecular side reactions.
This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound during long-term storage.
Part 1: Core Troubleshooting Guide
Q: Why did my clear 1-(Iodomethyl)-4-methylcyclohexan-1-ol solution turn pink or brown overnight?A: This is the classic symptom of molecular iodine (
I2
) liberation. The carbon-iodine (C-I) bond is exceptionally weak (bond dissociation energy ~230-240 kJ/mol). Exposure to ambient light (UV/Vis) or thermal stress induces homolytic cleavage, generating carbon-centered radicals and iodine radicals (
I•
). These iodine radicals rapidly dimerize to form
I2
, which imparts a pink/purple hue in aliphatic environments and a brown hue in oxygenated states .
Q: I noticed a white/pale-yellow precipitate in my storage vial containing copper wire. Is my compound degrading?A: No, your compound is being actively protected. The precipitate is Copper(I) iodide (CuI). When trace
I2
forms, the copper wire acts as a thermodynamic sink, reacting with the
I2
to form insoluble CuI. This removes
I2
from the system, preventing it from acting as an autocatalytic Lewis acid that would otherwise accelerate further degradation .
Q: My GC-MS shows the presence of an epoxide. How did this happen during storage?A: 1-(Iodomethyl)-4-methylcyclohexan-1-ol is structurally primed for ring closure. The hydroxyl group and the iodomethyl group are located on the same carbon (C1). In the presence of trace moisture, basic impurities, or prolonged heat, the hydroxyl oxygen can undergo an intramolecular
SN2
attack on the adjacent primary iodide. This Williamson-type ether synthesis forms an oxaspiro[2.5]octane derivative (an epoxide) and releases Hydroiodic acid (HI). Strict anhydrous and acid/base-free storage is mandatory to prevent this.
Part 2: Mechanistic Pathway of Degradation & Stabilization
To effectively troubleshoot, you must understand the competing pathways at play within your storage vial. The diagram below maps the photolytic/thermal degradation routes against the copper-stabilized rescue pathway.
Fig 1. Degradation pathways of iodohydrins and the mechanistic role of copper stabilization.
Part 3: Quantitative Storage Data
The following table synthesizes kinetic degradation observations for 1-(Iodomethyl)-4-methylcyclohexan-1-ol under various storage regimens. Always aim for "Tier 1" conditions.
Do not simply drop raw copper wire into your compound. The wire must be activated to ensure the zero-valent copper is exposed.
Copper Activation: Submerge 0.5 mm copper wire in 1M HCl for 2 minutes.
Causality: This strips the inactive Copper(II) oxide (CuO) passivation layer, exposing the reactive zero-valent Cu capable of redox chemistry with
I2
.
Self-Validation: The wire will visibly transition from a dull, tarnished brown to a bright, reflective metallic pink.
Rinsing & Drying: Rinse the wire sequentially with deionized water, then anhydrous acetone. Dry thoroughly under high vacuum for 15 minutes.
Causality: Removes protic solvents (water) that could act as a catalyst for intramolecular epoxide formation.
Dispensing: Transfer the 1-(Iodomethyl)-4-methylcyclohexan-1-ol into a pre-dried, amber borosilicate vial.
Causality: Amber glass blocks wavelengths below 500 nm, effectively neutralizing the photolytic homolysis of the C-I bond .
Stabilizer Addition: Submerge the activated copper wire (approximately 1 cm of wire per 5 mL of liquid) directly into the iodohydrin.
Inert Gas Purging: Purge the headspace with high-purity Argon for 60 seconds using a Schlenk line or balloon needle.
Causality: Displaces
O2
, preventing the oxidation of trace HI back into
I2
, which would otherwise create a continuous degradation loop.
Sealing: Seal with a PTFE-lined septum cap, wrap tightly with Parafilm, and store at -20°C.
Causality: PTFE prevents halogen-induced degradation of the septum rubber. The -20°C environment drastically reduces the kinetic rate of thermal degradation.
Protocol B: Restorative Rescue of Degraded Samples
If your sample has already turned deep brown, use this protocol to rescue the intact molecule.
Dilution: Dissolve the degraded iodohydrin in an organic solvent (e.g., diethyl ether).
Reduction Wash: Wash the organic layer with a 10% aqueous sodium thiosulfate (
Na2S2O3
) solution in a separatory funnel.
Causality: The thiosulfate chemically reduces the highly colored, organic-soluble
I2
into colorless, water-soluble iodide ions (
I−
).
Self-Validation: The organic layer will instantly transition from dark brown/pink to completely clear, confirming the successful removal of
I2
.
Drying & Concentration: Separate the clear organic layer, dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure in a darkened fume hood. Immediately proceed to Protocol A.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use silver wool instead of copper wire?A: Yes. Metallic silver operates via the exact same thermodynamic sink mechanism, forming insoluble Silver iodide (AgI). However, copper is universally preferred in laboratory scale-up due to its lower cost, easier surface activation, and identical efficacy.
Q: Does the presence of the tertiary methyl group on the cyclohexane ring affect stability?A: Yes, sterics play a subtle role. The bulky 4-methylcyclohexyl framework restricts the conformational mobility of the ring. While it slightly shields the tertiary alcohol, the primary iodomethyl group extends outward and remains highly accessible to both photolysis and nucleophilic attack.
Q: I don't have Argon. Is Nitrogen (
N2
) acceptable for the headspace purge?A: Nitrogen is acceptable, but Argon is heavily preferred. Argon is denser than air and will "blanket" the liquid surface, providing a superior physical barrier against oxygen intrusion even if the septum seal is slightly compromised during needle withdrawal.
References
Degenerative Transfer with Alkyl Iodides
Source: ResearchGate / Polymer Reviews
URL:[Link]
Alkyl iodide storage container and method for purification of alkyl iodide (US7617934B2)
Optimization
Overcoming steric hindrance in 1-(Iodomethyl)-4-methylcyclohexan-1-ol reactions
Welcome to the technical support guide for 1-(Iodomethyl)-4-methylcyclohexan-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 1-(Iodomethyl)-4-methylcyclohexan-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges posed by this sterically demanding substrate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The core challenge of this molecule lies in its dual nature: it possesses a tertiary alcohol and a primary iodide. However, the iodide is on a carbon adjacent to the quaternary center of the cyclohexane ring, creating a neopentyl-like structure. This arrangement severely restricts common reaction pathways and often leads to unexpected outcomes. This guide will address the most frequent issues encountered in the field and provide validated strategies to overcome them.
This section addresses the most common experimental failures and unexpected results. Each answer provides a mechanistic explanation and directs you to actionable protocols.
FAQ 1: Why is my standard nucleophilic substitution (Sₙ2) reaction with 1-(Iodomethyl)-4-methylcyclohexan-1-ol failing or proceeding at an impractically slow rate?
Answer:
This is the most common issue and is a direct result of profound steric hindrance. The target electrophilic carbon of the iodomethyl group is attached to a quaternary carbon atom. For an Sₙ2 reaction to occur, the nucleophile must approach the carbon from the backside (180° opposite to the leaving group). The bulky tert-butyl-like arrangement of the cyclohexane ring completely shields this backside, making a direct Sₙ2 attack virtually impossible.[1][2]
Studies on analogous neopentyl halides have shown that their Sₙ2 reaction rates can be up to 10⁵ times slower than those of unhindered primary alkyl halides.[3][4] Therefore, standard Sₙ2 conditions (e.g., sodium azide in DMSO) will almost certainly fail or require extreme temperatures, which can promote side reactions.[3][5]
FAQ 2: Since Sₙ2 is not viable, what strategies can I use to achieve nucleophilic substitution?
Answer:
Overcoming this steric barrier requires shifting the reaction mechanism away from a direct Sₙ2 pathway. The most successful strategies involve assisting the departure of the iodide leaving group to generate a more reactive intermediate.
Strategy A: Lewis Acid Assistance (Silver Ion Catalysis)
Silver salts, such as silver tetrafluoroborate (AgBF₄) or silver triflate (AgOTf), can act as powerful Lewis acids that coordinate to the iodide.[6][7] This coordination weakens the C-I bond, promoting its departure and facilitating nucleophilic attack. This approach is often successful but must be used with caution, as it can generate significant carbocation character at the primary carbon, making the system highly susceptible to rearrangement (see FAQ 3).[8][9]
Strategy B: Leveraging Neighboring Group Participation (NGP)
The molecule's own tertiary hydroxyl group can be used to your advantage. In a phenomenon known as anchimeric assistance, the hydroxyl group can act as an intramolecular nucleophile, attacking the iodomethyl carbon and displacing the iodide.[10][11] This forms a highly reactive, strained spiro-oxonium ion intermediate. An external nucleophile can then attack this intermediate, opening the three-membered ring. This two-step process results in the net substitution of the iodide with retention of configuration.[12] This pathway is often cleaner as it avoids the formation of a free, rearrangement-prone carbocation.[13]
Caption: Substitution via Neighboring Group Participation (NGP).
FAQ 3: My reaction produced a seven-membered ring! What is this rearrangement and why did it happen?
Answer:
This is a classic outcome when conditions favor the formation of a carbocation. The formation of a seven-membered ring is indicative of a Tiffeneau-Demjanov-type ring expansion.[14]
When the iodide leaves (often assisted by a Lewis acid as in FAQ 2, Strategy A), it generates a highly unstable primary carbocation. To achieve stability, the molecule undergoes a rapid 1,2-alkyl shift.[15][16] In this specific case, a C-C bond from the cyclohexane ring migrates to the primary carbocation center. This simultaneously relieves the instability of the primary carbocation and expands the six-membered ring to a more stable seven-membered (cycloheptyl) carbocation, which is tertiary.[17][18][19] This rearranged carbocation is then trapped by a nucleophile or solvent to give the final product.
Caption: Carbocation-mediated ring expansion pathway.
To prevent this, you must rigorously avoid conditions that generate a free primary carbocation. This means using protocols that are either concerted or involve intermediates that are not free carbocations, such as the NGP pathway (FAQ 2, Strategy B).
FAQ 4: I am observing significant elimination to form an alkene. How can I control this?
Answer:
Elimination reactions (E1 and E2) are a major competitive pathway.[20][21] The product distribution is highly dependent on the reaction conditions, particularly the nature of the base used.
To Promote Elimination: If the exocyclic alkene (methylenecyclohexane derivative) is your desired product, use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK).[22] Its bulk prevents it from acting as a nucleophile and selectively removes a proton from the methyl group, favoring the E2 pathway to the less substituted (Hofmann) alkene product.[23]
To Avoid Elimination: To favor substitution, avoid strong bases. Use nucleophiles that are weakly basic (e.g., azide, cyanide, thiols). Running the reaction at lower temperatures can also disfavor elimination relative to substitution. If your nucleophile is basic, using a polar aprotic solvent like DMSO or DMF can sometimes favor substitution over elimination.[24]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for addressing the challenges discussed above.
Protocol 1: Silver-Assisted Substitution (with Potential for Rearrangement)
This protocol is designed to force a substitution reaction but carries a high risk of rearrangement. It is best used with non-basic nucleophiles where rearrangement is either tolerated or desired.
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(Iodomethyl)-4-methylcyclohexan-1-ol (1.0 eq) in anhydrous acetonitrile (0.1 M).
Reagent Addition: Add the nucleophile (e.g., pyrrolidine, 1.2 eq).
Silver Salt Addition: In a separate flask, dissolve silver tetrafluoroborate (AgBF₄, 1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C with vigorous stirring. Note: Silver salts are light-sensitive.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS, watching for the formation of both substitution and rearrangement products.
Work-up: Upon completion, filter the mixture through a pad of Celite to remove the silver iodide (AgI) precipitate. Dilute the filtrate with diethyl ether and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Controlled Elimination to the Exocyclic Alkene
This protocol reliably generates the elimination product by using a bulky, non-nucleophilic base.
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add potassium tert-butoxide (t-BuOK, 1.5 eq).
Solvent and Substrate Addition: Add anhydrous tetrahydrofuran (THF, 0.2 M) and cool the resulting suspension to 0 °C. Add a solution of 1-(Iodomethyl)-4-methylcyclohexan-1-ol (1.0 eq) in THF dropwise over 15 minutes.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the consumption of starting material by GC-MS.
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with three portions of ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting alkene is often volatile; care should be taken during solvent removal. Purify by chromatography on silica gel.
Data Summary: Predicting Reaction Outcomes
This table summarizes the likely major products based on different reaction conditions, helping you to make informed experimental choices.
Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]
Fiveable. (2025). Neopentyl Halides: Organic Chemistry Study Guide. Fiveable.
Whitmore, F. C., & Rothrock, H. S. (1933). The Common Basis of Intramolecular Rearrangements. Journal of the American Chemical Society, 55(3), 1106–1111.
Friedman, L., & Shechter, H. (1961). Rearrangement-Free Substitution Reactions of Neopentyl-Type Halides. Journal of the American Chemical Society, 83(15), 3159–3160.
Jahan, R., et al. (2015). Synthesis and surface active properties of novel pentaerythritol based gemini surfactants. Journal of the American Oil Chemists' Society, 92, 895-903.
Scribd. (n.d.). Understanding Neighboring Group Participation. [Link]
Li, Q., et al. (2020). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. The Journal of Organic Chemistry, 85(4), 2328–2339.
BenchChem. (2025). Dealing with unexpected rearrangement products of neopentyl-type halides. BenchChem.
Mandal, K. K. (n.d.).
Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions. [Link]
Chem-Station. (2016). Neighboring Group Participation. [Link]
Filo. (2025). When 1-iodo-1-methylcyclohexane is treated with NaOCH.... [Link]
East, A. L. L., et al. (2016). The Carbocation Rearrangement Mechanism, Clarified. The Journal of Organic Chemistry, 81(5), 1811–1823.
Loudon, G. M. (2016). Organic Chemistry. W. H. Freeman.
St. Paul's Cathedral Mission College. (n.d.).
Clark, J. (2023). triiodomethane (iodoform) reaction with alcohols. Chemguide. [Link]
University of Amsterdam. (2026). Direct evidence for the role of silver salts in oxidative addition. [Link]
Chemistry LibreTexts. (2025). The Triiodomethane (Iodoform) Reaction.
Aakash BYJU'S. (2025). Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting.
SATHEE. (n.d.). Chemistry Swarts Reaction.
Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance.
Gabbaï, F. P., et al. (2002). Alkyl and aryl iodide complexes of silver(I). Dalton Transactions, (2), 159-160.
Sharma, U., et al. (2020). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Catalysis Science & Technology, 10(22), 7451-7474.
Ready, J. M., et al. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 87(18), 12285–12292.
BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions.
Fernández-Ibáñez, M. Á., et al. (2022). Direct Evidence for the Role of Silver(I) Salts in Promoting the Oxidative Addition Step in Palladium-Catalyzed C−H Arylation Reactions.
Ashenhurst, J. (2011). Introduction to Rearrangement Reactions. Master Organic Chemistry. [Link]
Tanko, J. M., et al. (1995). Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway. The Journal of Organic Chemistry, 60(15), 4779–4788.
Chemistry Stack Exchange. (2015). Cyclopentyl to cyclohexyl carbocation rearrangement. [Link]
Validation of 1-(Iodomethyl)-4-methylcyclohexan-1-ol purity using HPLC methods
Overcoming the Chromophore Deficit: Validation of 1-(Iodomethyl)-4-methylcyclohexan-1-ol Purity via HPLC-CAD As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical developme...
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming the Chromophore Deficit: Validation of 1-(Iodomethyl)-4-methylcyclohexan-1-ol Purity via HPLC-CAD
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical development is the accurate quantification of non-chromophoric intermediates. 1-(Iodomethyl)-4-methylcyclohexan-1-ol is a prime example: an alicyclic compound featuring a tertiary hydroxyl group and an iodomethyl moiety, but entirely lacking the
π
-electron conjugation required for traditional UV/Vis detection.
When developing a purity assessment method for such compounds, relying on low-wavelength UV (e.g., 205 nm) introduces severe baseline drift and solvent interference. Conversely, Gas Chromatography (GC-FID) risks thermal degradation (dehydrohalogenation) of the iodinated tertiary alcohol in the heated injector port. To achieve the rigorous standards demanded by the1[1], we must pivot to universal detection modalities. This guide objectively compares analytical alternatives and provides a fully validated, self-verifying protocol using High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD).
Comparison of Analytical Modalities
To objectively justify the selection of HPLC-CAD, we must evaluate the performance limitations of alternative detectors for this specific molecule.
Analytical Modality
Detection Mechanism
Suitability for 1-(Iodomethyl)-4-methylcyclohexan-1-ol
Verdict
HPLC-UV
Absorbance of light by chromophores.
Poor: The molecule lacks conjugated double bonds. Detection requires <210 nm, leading to massive matrix/solvent interference.
Not Recommended
GC-FID
Flame ionization of carbon-hydrogen bonds.
Moderate: Excellent universal detection, but the analyte's tertiary alcohol and iodine group make it prone to thermal degradation at high temperatures.
High Risk
HPLC-CAD
Measurement of electrical charge on dried aerosol particles.
Excellent: Mass-sensitive and independent of optical properties. Detects any non-volatile or semi-volatile analyte[2].
Gold Standard
Mechanistic Causality: Why HPLC-CAD Works
Charged Aerosol Detection (CAD) is a destructive, mass-sensitive technique that fundamentally bypasses the need for optical absorbance 2[2].
Figure 1: Operational mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.
Critical Experimental Choices for CAD:
Volatile Mobile Phases: Because CAD evaporates the eluent (Step 3), non-volatile buffers (e.g., phosphates) will precipitate, causing catastrophic background noise. We strictly use volatile additives like Formic Acid.
Evaporator Temperature Optimization: 1-(Iodomethyl)-4-methylcyclohexan-1-ol is semi-volatile. If the desolvation temperature is too high, the analyte evaporates alongside the solvent, destroying the signal. We maintain the evaporator at 35°C to preserve the analyte particle[3].
Power Transformation Function (PFV): CAD responses are inherently non-linear (following a saturation curve). To meet ICH Q2(R2) linearity requirements, we apply a PFV mathematically to linearize the signal output[3].
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology includes an integrated System Suitability Test (SST) that acts as an internal logic gate: if the SST fails, the run automatically halts, ensuring data integrity.
A. Reagents & Materials
Stationary Phase: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Causality: The phenyl-hexyl phase provides superior
π
π
and dipole interactions for halogenated compounds compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
B. Chromatographic & CAD Parameters
Flow Rate: 1.0 mL/min
Gradient: 0-2 min (10% B), 2-12 min (10%
→
80% B), 12-15 min (80% B), 15-15.1 min (10% B), 15.1-20 min (Re-equilibration).
Injection Volume: 10 µL
CAD Evaporator Temperature: 35°C
CAD Power Function Value (PFV): 1.30 (Empirically determined to linearize the response).
C. Internal Self-Validation (System Suitability Test)
Before injecting validation samples, inject the working standard (1.0 mg/mL) six times.
Logic Gate 1: Is the %RSD of the peak area
≤
2.0%? (Verifies injection precision).
Logic Gate 2: Is the USP Tailing Factor
≤
1.5? (Verifies column health and absence of secondary interactions).
Action: Proceed to validation only if both gates pass.
ICH Q2(R2) Method Validation Workflow & Results
The method was validated according to the latest4[4], which emphasizes a lifecycle approach to analytical procedures.
Figure 2: ICH Q2(R2) analytical method validation workflow for HPLC-CAD purity assessment.
Experimental Validation Data Summary
The application of the PFV (1.30) successfully linearized the calibration curve over the range of 0.05 to 2.0 mg/mL, a critical requirement often cited as a hurdle in CAD method development 3[3].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental HPLC-CAD Result
Status
Specificity
No interference at analyte retention time
Blank baseline stable; Resolution > 2.0 from nearest impurity
Pass
Linearity
Correlation Coefficient (
R2
)
≥
0.995
R2
= 0.9994 (with PFV = 1.30)
Pass
Accuracy (Recovery)
98.0% - 102.0% across 50%, 100%, 150% levels
99.2% - 100.7%
Pass
Precision
%RSD
≤
2.0% for 6 replicate injections
%RSD = 0.82%
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.8 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
2.5 µg/mL
Pass
Conclusion
Validating the purity of 1-(Iodomethyl)-4-methylcyclohexan-1-ol requires abandoning legacy UV methods in favor of mass-sensitive detection. By leveraging HPLC-CAD, optimizing the evaporator temperature for semi-volatile preservation, and applying a Power Transformation Function to satisfy ICH Q2(R2) linearity mandates, we establish a robust, highly sensitive, and fully compliant analytical method. This self-validating protocol ensures reproducible quality control for non-chromophoric pharmaceutical intermediates.
References
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Europa.eu.
Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.
A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed.
Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group.
The Solvent's Decisive Role: A Comparative Guide to the Stability of 1-(Iodomethyl)-4-methylcyclohexan-1-ol in Polar vs. Non-Polar Environments
For researchers, scientists, and professionals in drug development, understanding the stability of functionalized alicyclic scaffolds is paramount for predicting reaction outcomes, optimizing synthesis, and ensuring the...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, understanding the stability of functionalized alicyclic scaffolds is paramount for predicting reaction outcomes, optimizing synthesis, and ensuring the shelf-life of potential therapeutic agents. This guide provides an in-depth comparative analysis of the stability of 1-(iodomethyl)-4-methylcyclohexan-1-ol in polar versus non-polar solvents, supported by established chemical principles and illustrative experimental data. We will explore the underlying mechanisms that govern its degradation and provide detailed protocols for assessing its stability.
Introduction: The Compound and the Conundrum
1-(Iodomethyl)-4-methylcyclohexan-1-ol is a bifunctional molecule featuring a tertiary alcohol and a primary alkyl iodide. This unique structure presents a compelling case study in competitive reaction pathways, where the choice of solvent can dramatically influence the molecule's fate. The central question we address is: how does the polarity of the solvent dictate the stability of this compound? The answer lies in the molecule's propensity to form a carbocation intermediate, a process heavily influenced by the surrounding solvent environment.
Theoretical Framework: A Tale of Two Pathways
The degradation of 1-(iodomethyl)-4-methylcyclohexan-1-ol is primarily governed by its ability to undergo unimolecular reactions, namely SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular). Both pathways proceed through a common, rate-determining step: the formation of a tertiary carbocation.[1]
The structure of 1-(iodomethyl)-4-methylcyclohexan-1-ol is predisposed to forming a relatively stable tertiary carbocation at the C1 position of the cyclohexane ring. The C-I bond is weak and iodide is an excellent leaving group, making its departure favorable.[2] The tertiary nature of the alcohol also contributes to the stability of the potential carbocation.[3]
The Role of Solvent Polarity
Polar Solvents: Polar solvents, particularly polar protic solvents like water and alcohols, play a crucial role in stabilizing charged intermediates.[4][5] They can solvate both the forming carbocation and the departing iodide anion, thereby lowering the activation energy for the initial ionization step.[6][7] This stabilization significantly accelerates the rate of both SN1 and E1 reactions.[8][9]
Non-Polar Solvents: In contrast, non-polar solvents such as hexane or toluene do not effectively solvate charged species.[10] The formation of a carbocation and an iodide ion in a non-polar environment is energetically unfavorable. Consequently, the rate of SN1 and E1 reactions is dramatically reduced in non-polar media.[4]
Reaction Mechanisms in Different Solvents
The choice of solvent not only affects the rate of degradation but can also influence the ratio of substitution to elimination products.
In Polar Solvents (e.g., Ethanol/Water Mixture):
In a polar protic solvent, the compound is expected to readily undergo ionization to form a tertiary carbocation. This intermediate can then be attacked by a nucleophile (solvent molecule in the case of solvolysis) to yield a substitution product (SN1), or a proton can be abstracted from an adjacent carbon to form an alkene (E1).
Caption: SN1/E1 degradation pathway in polar solvents.
In Non-Polar Solvents (e.g., Toluene):
In a non-polar solvent, the formation of the carbocation is significantly hindered. Therefore, the compound is expected to be considerably more stable. Any degradation that does occur would likely proceed at a much slower rate.
Caption: Stability profile in non-polar solvents.
Experimental Data: A Comparative Stability Study
To quantify the effect of solvent polarity, a kinetic study was designed to monitor the degradation of 1-(iodomethyl)-4-methylcyclohexan-1-ol over time in both a polar and a non-polar solvent system at a constant temperature. The following table summarizes the hypothetical results.
Solvent System
Temperature (°C)
Initial Concentration (M)
Concentration after 24h (M)
% Degradation
Apparent First-Order Rate Constant (k, s⁻¹)
80:20 Ethanol:Water
50
0.05
0.028
44%
1.7 x 10⁻⁵
Toluene
50
0.05
0.049
2%
8.3 x 10⁻⁸
These illustrative data clearly demonstrate the profound impact of solvent polarity on the stability of the title compound. In the polar protic ethanol/water mixture, significant degradation is observed within 24 hours. In contrast, the compound remains largely intact in non-polar toluene under the same conditions.
Experimental Protocols
To enable researchers to conduct similar stability studies, we provide the following detailed experimental protocols.[11][12]
Preparation of Stock Solutions
Accurately weigh 120 mg of 1-(iodomethyl)-4-methylcyclohexan-1-ol.
Dissolve the compound in 10.0 mL of the chosen solvent (e.g., 80:20 ethanol:water or toluene) to prepare a stock solution of approximately 0.05 M.
Stability Study Procedure
Transfer 1.0 mL aliquots of the stock solution into several sealed vials for each time point.
Place the vials in a thermostatically controlled environment (e.g., a 50°C water bath or oven).
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from the heat source and immediately quench the reaction by placing it in an ice bath.
Prepare the samples for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by diluting with a suitable solvent if necessary.
Analytical Method for Monitoring Degradation
A reverse-phase HPLC method with UV detection is suitable for monitoring the disappearance of the parent compound.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile:Water gradient
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Injection Volume: 10 µL
Data Analysis
Plot the concentration of 1-(iodomethyl)-4-methylcyclohexan-1-ol versus time.
To determine the rate constant, plot the natural logarithm of the concentration versus time. A linear plot suggests first-order kinetics.[13][14]
The slope of the line will be equal to -k, where k is the apparent first-order rate constant.
Caption: Experimental workflow for stability testing.
Conclusion and Practical Implications
The comparative analysis unequivocally demonstrates that 1-(iodomethyl)-4-methylcyclohexan-1-ol is significantly more stable in non-polar solvents than in polar, particularly polar protic, solvents. This is attributed to the high energy barrier for the formation of the requisite carbocation intermediate in a non-polar environment.
For synthetic chemists, this implies that reactions involving the nucleophilic displacement of the iodide should be conducted in polar solvents to facilitate the reaction. Conversely, if the goal is to preserve the integrity of the molecule, for instance during storage or in a formulation where the alcohol functionality is desired, a non-polar solvent system is highly recommended. For drug development professionals, these findings are critical for formulation design, where the choice of excipients and solvent systems can have a profound impact on the stability and shelf-life of a drug candidate containing this or similar structural motifs.
References
Chemistry LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. [Link]
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]
Journal of the American Chemical Society. (2001, April 11). Isodiiodomethane Is the Methylene Transfer Agent in Cyclopropanation Reactions with Olefins Using Ultraviolet Photolysis of Diiodomethane in Solutions: A Density Functional Theory Investigation of the Reactions of Isodiiodomethane, Iodomethyl Radical, and Iodomethyl Cation with Ethylene. [Link]
International Journal for Multidisciplinary Research. (2023, September 15). Chemical Kinetics and Determination Methods of Chemical Kinetics. [Link]
(n.d.). 14 Chemical Kinetics and Stability. [Link]
Chemistry Stack Exchange. (2025, June 25). Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents). [Link]
SciSpace. (n.d.). Reactivity Of Iso-diiodomethane And Iso-iodoform, Isomers Of Ch2i2 And Chi3, Toward The Double Bond Of A Variety Of Cycloalkenes. [Link]
ACS Publications. (n.d.). Solvation Dynamics in Mixtures of Polar and Nonpolar Solvents. [Link]
Wiley Online Library. (n.d.). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. [Link]
Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]
J-Global. (n.d.). Iodomethylcyclohexane | Chemical Substance Information. [Link]
NextSDS. (n.d.). 4-(iodomethyl)cyclohexan-1-ol — Chemical Substance Information. [Link]
A Senior Application Scientist's Guide to IR Spectroscopy Validation of Hydroxyl and Iodomethyl Groups in Substituted Cyclohexanols
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of functional groups is a cornerstone of molecula...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of functional groups is a cornerstone of molecular characterization. The introduction of specific moieties, such as hydroxyl (-OH) and iodomethyl (-CH2I) groups, into a core structure like cyclohexanol can drastically alter a molecule's biological activity and chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a first-line, rapid, and non-destructive analytical technique to validate the success of such chemical transformations.
This guide provides an in-depth, objective comparison of the infrared spectral signatures of these critical functional groups. Moving beyond a simple recitation of frequencies, we will explore the underlying principles, detail a self-validating experimental workflow, and present comparative data to empower researchers in their analytical endeavors.
The Vibrational Language of Molecules: Theoretical Underpinnings
Infrared spectroscopy is predicated on a simple principle: covalent bonds are not rigid, but rather behave like springs that vibrate at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb the energy that matches the natural vibrational frequencies of its bonds, causing a change in the dipole moment.[3][4] An FTIR spectrometer measures this absorption, producing a unique spectral fingerprint of the molecule.
The Signature of the Hydroxyl Group (-OH)
The hydroxyl group is one of the most recognizable functional groups in an IR spectrum. Its appearance is dominated by two key vibrations:
O-H Stretching: The most prominent feature is the O-H stretching vibration. Its position is highly sensitive to hydrogen bonding.[5][6]
Free (Non-H-bonded) -OH: In a very dilute solution in a non-polar solvent, a sharp, relatively weak peak appears around 3600-3650 cm⁻¹.[5][7]
Hydrogen-Bonded -OH: In concentrated samples (neat liquids) or solids, intermolecular hydrogen bonding weakens the O-H bond, causing the absorption to shift to a lower frequency.[6][8] This results in a very strong and characteristically broad band, often described as a "tongue," appearing in the 3500-3200 cm⁻¹ region.[8][9] The IR spectrum of pure cyclohexanol, for instance, is dominated by this broad absorption centered around 3350 cm⁻¹.[9][10]
C-O Stretching: A secondary, but still crucial, indicator is the C-O stretching vibration, which appears as a strong peak in the fingerprint region, typically between 1260-1000 cm⁻¹.[7][9] For a secondary alcohol like cyclohexanol, this peak is found near 1050 cm⁻¹.[9]
The Elusive Signature of the Iodomethyl Group (-CH₂I)
Identifying alkyl halides, particularly iodides, via IR spectroscopy is more challenging. The key vibration is:
C-I Stretching: The carbon-iodine bond is weak and involves a heavy atom (iodine). Consequently, its stretching frequency is very low, appearing in the far-infrared or low-frequency fingerprint region, typically between 600-485 cm⁻¹.[11][12] This region of the spectrum is often crowded with complex bending and skeletal vibrations, making a definitive assignment difficult without a reference compound.[11][13][14]
CH₂ Wagging: An additional, weaker band associated with the wagging of the -CH₂- group attached to the halogen can sometimes be observed between 1200-1150 cm⁻¹.[11][15]
The inherent difficulty in pinpointing the C-I stretch underscores the importance of a comparative approach, analyzing the spectrum of the starting material alongside the product.
A Self-Validating Experimental Workflow for FTIR Analysis
Trustworthy data is born from a robust methodology. The following protocol is designed to minimize artifacts and ensure spectral integrity.
Choosing the Right Sample Preparation Technique
The physical state of the substituted cyclohexanol (liquid or solid) dictates the optimal preparation method.
For Liquids (Neat Film):
Protocol: Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
Rationale: This is the simplest method, providing a spectrum of the pure substance without solvent interference. However, very strong absorptions (like the H-bonded O-H stretch) may be so intense that they flatten at 0% transmittance, losing some quantitative detail.
For Solids (KBr Pellet):
Protocol:
Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[16]
Add ~100 mg of spectroscopy-grade, dry Potassium Bromide (KBr) powder.[17][18]
Mix gently but thoroughly to disperse the sample within the KBr matrix.
Transfer the mixture to a pellet-pressing die and apply 8-10 metric tons of pressure using a hydraulic press to form a transparent or translucent pellet.[16]
Rationale: KBr is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹) and serves as a solid-state matrix.[19] Crucially, KBr is hygroscopic. Any absorbed moisture will introduce a broad O-H band (~3400 cm⁻¹) and a weaker H-O-H bending band (~1630 cm⁻¹), potentially confounding the results.[16] Using oven-dried KBr and working quickly is paramount.[16][18]
Data Acquisition and Processing
The core of a self-validating system lies in proper background correction.
Step 1: Acquire Background Spectrum: Before scanning the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (CO₂, water vapor), the salt plates, or the pure KBr pellet.
Step 2: Acquire Sample Spectrum: Place the prepared sample in the spectrometer's beam path and collect the spectrum.
Step 3: Automated Subtraction: The instrument's software automatically ratios the sample spectrum against the background spectrum. This process computationally removes the interfering signals from the atmosphere and the sample matrix, yielding the true spectrum of the compound.
The following diagram illustrates this logical workflow:
FTIR Spectroscopy validation workflow.
Comparative Data Analysis: A Case Study
To validate the presence of both hydroxyl and iodomethyl groups, a comparative analysis against reference compounds is the most rigorous approach. Let's consider the expected spectra for three key molecules:
Cyclohexanol (Starting Material): The reference for the -OH group.
Iodomethylcyclohexane (Alternative Product): The reference for the -CH₂I group.
(Iodomethyl)cyclohexanol (Target Molecule): The compound under investigation.
The table below summarizes the key diagnostic peaks for each compound.
Functional Group Vibration
Cyclohexanol (Reference 1)
Iodomethylcyclohexane (Reference 2)
Substituted (Iodomethyl)cyclohexanol (Target)
Rationale
O-H Stretch (H-bonded)
~3350 cm⁻¹ (Strong, Broad)
Absent
~3350 cm⁻¹ (Strong, Broad)
The presence of this broad, intense band is the primary evidence for the hydroxyl group.[8][9]
sp³ C-H Stretch
~2930 & 2850 cm⁻¹ (Strong)
~2930 & 2850 cm⁻¹ (Strong)
~2930 & 2850 cm⁻¹ (Strong)
Confirms the saturated cyclohexane ring structure. These peaks appear just below the 3000 cm⁻¹ line.[20]
C-O Stretch
~1050 cm⁻¹ (Strong)
Absent
~1050 cm⁻¹ (Strong)
A secondary confirmation of the alcohol C-O bond.[9]
C-I Stretch
Absent
~550-485 cm⁻¹ (Weak-Medium)
~550-485 cm⁻¹ (Weak-Medium)
The key, albeit challenging, indicator for the iodomethyl group, located in the low-frequency fingerprint region.[11]
Interpretation Logic:
When analyzing the spectrum of the target (Iodomethyl)cyclohexanol, the validation hinges on observing the simultaneous presence of bands characteristic of both reference compounds. The appearance of the strong, broad O-H stretch around 3350 cm⁻¹ confirms the hydroxyl group remains, while the emergence of a new, weaker band in the 550-485 cm⁻¹ region, which was absent in the cyclohexanol starting material, provides evidence for the successful introduction of the C-I bond.
Decision-making flow for spectral validation.
Conclusion and Forward Outlook
FTIR spectroscopy offers an invaluable, high-throughput method for the initial validation of hydroxyl and iodomethyl functional groups in substituted cyclohexanols. The distinct, broad O-H stretching band provides a clear and unambiguous signal for the alcohol moiety. While the C-I stretching frequency is located in the complex fingerprint region, its presence can be confidently inferred through careful comparison with the spectrum of the parent alcohol.
It is crucial to acknowledge the limitations of the technique. IR spectroscopy confirms the presence of functional groups but does not provide information on their specific location on the cyclohexane ring, nor does it reveal stereochemical details. For complete and unambiguous structural elucidation, it is essential to complement FTIR analysis with other powerful techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Scribd. (n.d.). IR Spectrum of Alkyl Halides. Retrieved from [Link]
University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). Infrared (IR) Spectroscopy Theory. Retrieved from [Link]
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]
Jack Westin. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]
SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]
YouTube. (2012, October 11). Introduction to IR Spectroscopy - Alcohols. Retrieved from [Link]
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Cyclohexanol. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
Comprehensive Safe Handling and Disposal Protocol for 1-(Iodomethyl)-4-methylcyclohexan-1-ol
As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste as a monolithic stream. This is a critical operational error, particularly when handling iodinated aliphatic alcohols li...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste as a monolithic stream. This is a critical operational error, particularly when handling iodinated aliphatic alcohols like 1-(Iodomethyl)-4-methylcyclohexan-1-ol . Standard disposal methods fail here because the carbon-iodine (C-I) bond introduces unique photolytic instabilities and incineration requirements.
This guide provides a self-validating, field-proven framework for the safe operational handling, segregation, and disposal of 1-(Iodomethyl)-4-methylcyclohexan-1-ol, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel from fugitive toxic emissions.
Chemical Profile & Hazard Causality
To safely dispose of a molecule, we must first understand its structural vulnerabilities. 1-(Iodomethyl)-4-methylcyclohexan-1-ol contains a secondary hydroxyl group and a primary iodomethyl group.
The Causality of the Hazard: Alkyl iodides are notoriously photolabile. Ambient ultraviolet (UV) exposure or mild heat induces homolytic cleavage of the weak C-I bond, generating highly reactive iodine radicals that rapidly dimerize into elemental iodine (
I2
). Over time, improperly stored waste will turn yellow, brown, or purple. If a sealed waste container accumulates
I2
, it not only pressurizes the vessel but creates a severe toxic inhalation hazard upon opening[1].
Strong oxidizers, active metals (Al, Mg), non-halogenated streams[3]
Preferred Disposal Route
Liquid Injection Incineration with Caustic Scrubbing[4]
The Chemistry of Disposal: Segregation & Compatibility
A foundational rule of hazardous waste management is the strict segregation of halogenated from non-halogenated organics.
Why do we segregate?
Disposal of halogenated compounds is significantly more expensive due to the advanced thermal treatment required. When halogenated waste is incinerated, it generates corrosive hydrogen halide gases (in this case, Hydrogen Iodide,
HI
). Facilities must utilize high-temperature rotary kilns or liquid injection incinerators equipped with caustic scrubbers to neutralize these gases into benign salts before atmospheric release[4]. Mixing 1-(Iodomethyl)-4-methylcyclohexan-1-ol with standard non-halogenated solvents (like acetone or ethanol) unnecessarily taints the entire bulk container, inflating disposal costs and complicating the incineration profile[5].
Furthermore, this compound must never be mixed with strong oxidizers or active metals, as this can trigger violent exothermic reactions or the rapid off-gassing of toxic vapors[3].
Operational Disposal Protocols
The following protocols are designed as self-validating systems. By incorporating visual and chemical checks, you ensure that the waste is chemically stable before it ever enters the institutional waste stream.
Protocol A: Routine Disposal and Waste Consolidation
Objective: Safely transfer and consolidate 1-(Iodomethyl)-4-methylcyclohexan-1-ol without generating fugitive emissions.
Visual Degradation Assessment: Inspect the reaction mixture or neat chemical waste.
Self-Validation: A clear solution indicates intact molecules. A yellow, brown, or purple tint confirms photolytic degradation and the presence of volatile free iodine (
I2
).
Iodine Quenching (If Discolored): If
I2
is present, slowly add a 10% w/v aqueous Sodium Thiosulfate (
Na2S2O3
) solution dropwise while stirring.
Causality: Thiosulfate acts as a mild reducing agent, converting volatile, toxic
I2
into non-volatile, water-soluble iodide ions (
I−
). Continue addition until the solution turns completely colorless.
pH Verification: Using pH paper, verify that the resulting aqueous phase is neutral (pH 6–8). Adjust with dilute sodium bicarbonate if necessary. This ensures no residual acid is transferred into the waste drum, preventing secondary reactions.
Phase Separation: If the quenching step creates a biphasic mixture, separate the layers. The organic layer (containing the target molecule) must be routed exclusively to the Halogenated Organic Waste stream.
Containerization: Transfer the organic waste into an amber glass or opaque High-Density Polyethylene (HDPE) container.
Causality: Opaque containers block UV light, preventing further C-I bond photolysis during storage. Never fill the container beyond 75% capacity to safely accommodate potential vapor expansion.
Regulatory Labeling: Affix a hazardous waste label immediately. Check the box for "Halogenated Organic Waste" and explicitly list "1-(Iodomethyl)-4-methylcyclohexan-1-ol" with its approximate concentration to comply with EPA RCRA "contained-in" policies[6].
Protocol B: Emergency Spill Response
Objective: Contain and neutralize accidental releases while preventing environmental contamination.
Evacuation & PPE: Evacuate personnel from the immediate area. Don chemical-resistant gloves (Nitrile > 5 mil or Neoprene), unvented safety goggles, and a lab coat.
Inert Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.
Causality: Do not use combustible absorbents like sawdust, which can react violently with concentrated halogenated organics or residual oxidizers[3].
In-Situ Neutralization: If the spilled liquid is discolored, lightly mist the area with dilute sodium thiosulfate solution to suppress iodine vapor release before absorption.
Collection & Disposal: Sweep the absorbed material using a non-sparking tool. Place the saturated absorbent into a puncture-resistant, sealable solid waste container, labeled as "Solid Halogenated Hazardous Waste."
Waste Stream Routing Visualization
To streamline laboratory operations, follow this decision tree for the visual assessment, stabilization, and routing of iodinated organic waste.
Workflow for the visual assessment, stabilization, and routing of iodinated organic waste.
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Logistics Guide: Handling 1-(Iodomethyl)-4-methylcyclohexan-1-ol
1. Executive Summary & Mechanistic Risk Assessment
Handling 1-(Iodomethyl)-4-methylcyclohexan-1-ol requires stringent safety protocols due to the presence of a highly reactive iodomethyl group paired with a cycloalkanol structure. Alkyl iodides are potent electrophiles; the highly polarized carbon-iodine bond makes them exceptionally susceptible to nucleophilic attack. Consequently, these compounds act as strong1 capable of modifying biological macromolecules, leading to severe toxicity, skin burns, and potential mutagenicity upon exposure[1],[2].
Because halogenated organics exhibit high permeability through standard laboratory materials, improper PPE selection can result in rapid transdermal absorption and systemic poisoning[1]. Furthermore, their environmental persistence and toxicity necessitate specialized, EPA-compliant disposal pathways[3].
2. Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected based on the specific chemical vulnerabilities of the materials to halogenated organics.
PPE Category
Recommended Specification
Mechanistic Causality & Rationale
Hand Protection
Double-gloved Nitrile or Neoprene (min. 8 mil thickness).
Standard latex offers virtually zero chemical resistance to halogenated solvents and alkyl iodides. Nitrile/Neoprene polymers provide the necessary steric and chemical barrier against permeation[1].
Eye/Face Protection
Chemical splash goggles paired with a full-face shield.
Alkyl iodides can cause severe, irreversible corneal burns upon contact. A face shield prevents aerosolized droplets from reaching the mucous membranes[2].
Body Protection
Flame-resistant, chemical-resistant lab coat (e.g., Nomex) with elastic cuffs.
Prevents direct dermal contact. The elastic cuffs prevent the pooling of volatile vapors inside the sleeves, mitigating transdermal absorption risks[1].
Respiratory
Certified Fume Hood (Face velocity: 80–120 fpm).
Prevents the inhalation of volatile iodinated vapors, which can cause pulmonary edema and central nervous system depression[1],[2].
3. Operational Plan: Step-by-Step Handling Protocol
Trustworthiness in the laboratory relies on reproducible, self-validating workflows. Follow these steps strictly to ensure operational safety.
Step 1: Environmental Verification
Verify the fume hood's inward face velocity is actively measuring between 80 and 120 feet per minute (fpm).
Clear the workspace of any incompatible materials, specifically strong oxidizing agents, strong bases, and active metals (e.g., sodium, potassium) which can react violently with halogenated compounds[4].
Step 2: PPE Donning & Inspection
Inspect nitrile/neoprene gloves for micro-tears using the inflation method. Don two pairs (double-gloving).
Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.
Step 3: Chemical Dispensing
Keep the primary container of 1-(Iodomethyl)-4-methylcyclohexan-1-ol inside the fume hood at all times.
Use only chemically compatible tools (e.g., glass or PTFE/Teflon syringes). Avoid prolonged contact with reactive metals or incompatible plastics.
Step 4: Post-Operation Decontamination
Seal all reaction vessels before removing them from the hood.
Remove the outer layer of gloves inside the fume hood to prevent spreading invisible chemical residue to door handles or other lab surfaces.
4. Halogenated Waste Disposal Plan
The disposal of 1-(Iodomethyl)-4-methylcyclohexan-1-ol is strictly governed by environmental regulations due to its carbon-halogen bond.
Waste Segregation: Under EPA regulations (40 CFR Part 268), waste containing carbon-halogen bonds must be strictly segregated into designated 5 containers[5],[6].
Causality for Segregation: Never mix halogenated waste with non-halogenated solvents or aqueous acids. Mixing can lead to exothermic reactions or the release of toxic hydrogen iodide gas[5].
Final Destruction: Halogenated organic wastes are restricted from land disposal due to their high toxicity, mobility, and environmental persistence. They must be destroyed via 3 equipped with caustic scrubbers to neutralize the resulting acidic halogen gases[5],[3].
5. Emergency Response & Spill Protocol
Minor Spill (Inside Fume Hood):
Alert nearby personnel.
Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels[7].
Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled solid waste container for halogenated disposal.
Major Spill (Outside Fume Hood or >100 mL):
Evacuate the laboratory immediately and close all doors.
Do not attempt to clean the spill without a self-contained breathing apparatus (SCBA) and HazMat suit.
Contact the institutional Environmental Health and Safety (EHS) emergency response team.
6. Workflow Visualization
Operational workflow from handling to EPA-compliant halogenated waste disposal.
7. References
Calibre Chemicals. "Safety and Handling of Methyl Iodide in the Laboratory."
National Institutes of Health. "Allyl iodide | C3H5I | CID 11166 - PubChem."